Technical Whitepaper: 1-Ethyl-1H-imidazole-2-carboxylic Acid Sodium Salt in Drug Discovery
Executive Summary As a Senior Application Scientist, I frequently observe that the selection of a compound's salt form during early-stage drug discovery is rarely a trivial matter. While the free acid of 1-ethyl-1H-imida...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently observe that the selection of a compound's salt form during early-stage drug discovery is rarely a trivial matter. While the free acid of 1-ethyl-1H-imidazole-2-carboxylic acid (CAS: 750598-99-3) is a ubiquitous building block in medicinal chemistry, its sodium salt counterpart—1-ethyl-1H-imidazole-2-carboxylic acid sodium salt (CAS: 1007011-49-5) —offers profound advantages in formulation, aqueous solubility, and assay compatibility.
This whitepaper provides an in-depth technical analysis of this specific sodium salt. We will explore its physicochemical profiling, self-validating synthetic methodologies, and its mechanistic utility in complex pharmacological applications, such as the inhibition of metalloproteases linked to metabolic disorders.
Physicochemical Profiling & Structural Dynamics
The imidazole ring is a privileged scaffold in pharmacology, acting as a bioisostere for various heterocycles, a hydrogen bond acceptor, and a potent metal chelator. The addition of an ethyl group at the N1 position enhances lipophilicity and steric bulk, which can dictate binding pocket orientation.
Crucially, the causality behind utilizing the sodium salt over the free acid lies in assay integrity. The free acid often requires DMSO for complete dissolution, which can induce cytotoxic artifacts in sensitive cell-based assays. The sodium salt provides instantaneous dissolution in standard physiological buffers (e.g., HEPES, Tris), preserving the biological relevance of the assay [1].
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Rationale
Compound Name
Sodium 1-ethyl-1H-imidazole-2-carboxylate
Standard IUPAC nomenclature.
CAS Number (Sodium Salt)
1007011-49-5
Specific identifier for the highly soluble salt form [1, 3].
CAS Number (Free Acid)
750598-99-3
Identifier for the neutral precursor [2].
Molecular Formula
C6H7N2NaO2
Reflects the deprotonated carboxylate and sodium counterion.
Molecular Weight
162.12 g/mol
Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD).
SMILES
O=C(C1=NC=CN1CC)[O-].[Na+]
Useful for computational docking and cheminformatics.
Storage Conditions
Sealed in dry, 2-8°C
Prevents hygroscopic degradation of the sodium salt.
Synthetic Methodology & Workflow
The synthesis of 1-ethyl-1H-imidazole-2-carboxylic acid sodium salt must be approached as a self-validating system to ensure high purity and yield. The protocol below details the regioselective lithiation of 1-ethylimidazole, followed by carboxylation and subsequent salt formation.
Step-by-Step Experimental Protocol
Step 1: Regioselective Lithiation
Procedure: Dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add n-butyllithium (n-BuLi, 1.05 eq).
Causality: The C2 proton (located between the two nitrogen atoms) is the most acidic proton on the imidazole ring. At -78°C, n-BuLi selectively deprotonates this position without triggering ring-opening or side reactions at C4/C5.
Validation Checkpoint: Extract a 0.1 mL aliquot, quench rapidly with D2O, and analyze via 1H-NMR. The disappearance of the C2-proton singlet (~7.6 ppm) and the appearance of a deuterium signal confirms >95% lithiation efficiency.
Step 2: Electrophilic Carboxylation
Procedure: Bubble rigorously dried CO2 gas through the lithiated mixture at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature.
Causality: The nucleophilic C2-lithium species attacks the electrophilic carbon of CO2, forming the lithium carboxylate intermediate.
Step 3: Acidic Workup & Isolation of Free Acid
Procedure: Quench the reaction with 1M HCl until the pH reaches ~4.0 (the isoelectric point of the free acid). Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo to yield the free acid () [2].
Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material.
Step 4: Sodium Salt Formation
Procedure: Suspend the free acid in a minimal amount of ethanol. Add exactly 1.0 equivalent of aqueous NaOH (0.1M). Stir for 30 minutes at room temperature. Lyophilize the resulting clear solution to obtain the sodium salt () [1].
Causality: Exact stoichiometric addition of NaOH prevents excess alkalinity, which could degrade the compound or artificially inflate the pH of downstream biological assays.
Figure 1: Stepwise synthetic workflow for 1-ethyl-1H-imidazole-2-carboxylic acid sodium salt.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized batch before deployment in biological assays, the following analytical parameters must be met.
Validates the presence of the carboxylate carbon and the intact imidazole core.
LC-MS (ESI-)
m/z 139.05 [M-H]-
Detects the free carboxylate anion, confirming the molecular weight.
IR Spectroscopy
Strong bands at ~1600 cm⁻¹ and ~1380 cm⁻¹
Characteristic asymmetric and symmetric stretching of the carboxylate salt.
Application in Drug Discovery: Mechanistic Insights
Derivatives of 1-ethyl-1H-imidazole-2-carboxylic acid are frequently utilized in the design of enzyme inhibitors, particularly for metalloproteases. A prime example is the development of BACE-2 (Beta-secretase 2) inhibitors for the treatment of metabolic disorders such as Type 2 Diabetes [4].
The Causality of the Pharmacophore:
The imidazole nitrogen atoms act as potent chelators for the catalytic metal ions (e.g., zinc or aspartyl dyads) within the enzyme's active site. Simultaneously, the carboxylate group forms critical salt bridges with basic amino acid residues (like Arginine or Lysine) in the binding pocket.
In the context of BACE-2, the enzyme normally cleaves TMEM27, a protein that promotes pancreatic beta-cell proliferation. By utilizing an imidazole-2-carboxylate derivative to inhibit BACE-2, TMEM27 remains intact, thereby enhancing beta-cell mass and increasing insulin secretion [4].
Figure 2: Mechanistic pathway of BACE-2 inhibition utilizing imidazole-2-carboxylate derivatives.
References
Google Patents. "BACE-2 inhibitors for the treatment of metabolic disorders." Patent CN103596569A.
Exploratory
Structural Dynamics and Synthetic Utility of Sodium 1-Ethyl-1H-imidazole-2-carboxylate
Topic: Structure, Synthesis, and Applications of Sodium 1-Ethyl-1H-imidazole-2-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary Sodium...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure, Synthesis, and Applications of Sodium 1-Ethyl-1H-imidazole-2-carboxylate
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
Sodium 1-ethyl-1H-imidazole-2-carboxylate (CAS: 1007011-49-5) represents a specialized heterocyclic building block bridging the gap between simple imidazole chemistry and complex pharmaceutical architecture. While often overshadowed by its ester precursor, the sodium salt form offers distinct advantages in aqueous solubility and nucleophilic reactivity, making it a critical intermediate in the synthesis of metallo-
-lactamase (MBL) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.
This guide dissects the molecular architecture, validated synthetic pathways, and strategic applications of this compound, providing a self-contained reference for laboratory implementation.
Chemical Identity
Details
IUPAC Name
Sodium 1-ethyl-1H-imidazole-2-carboxylate
CAS Number
1007011-49-5 (Salt); 33543-78-1 (Ethyl Ester)
Molecular Formula
CHNNaO
Molecular Weight
162.12 g/mol
Solubility
High in HO, MeOH; Low in non-polar organics
Molecular Architecture & Electronic Profile
Core Structural Features
The molecule consists of a planar imidazole ring substituted at the N1 position with an ethyl group and at the C2 position with a carboxylate moiety. The proximity of the carboxylate anion to the N3 nitrogen is the defining feature of its reactivity and coordination chemistry.
Steric Environment: The N1-ethyl group introduces moderate steric bulk, preventing aggregation and improving solubility in organic solvents compared to the N-unsubstituted analog. It also directs electrophilic attack away from the N1 quadrant.
Electronic Resonance: The carboxylate group at C2 is coplanar with the imidazole ring, allowing for significant
-electron delocalization. The negative charge is distributed between the carboxylate oxygens and, to a lesser extent, the imidazole ring system, increasing the electron density at N3.
Coordination Modes (The "N,O-Chelate" Effect)
In medicinal inorganic chemistry and metalloenzyme inhibition, this molecule acts as a bidentate ligand. The N3 nitrogen and one carboxylate oxygen form a stable 5-membered chelate ring with metal ions (e.g., Zn
in metallo--lactamases).
Figure 1: Bidentate coordination mode of the 1-ethyl-1H-imidazole-2-carboxylate ligand forming a stable chelate with divalent metal cations.
Synthesis & Production Protocols
Strategic Route Selection
While direct carboxylation of 1-ethylimidazole using CO
and strong bases (n-BuLi) is possible, it is often plagued by low yields and difficult purification. The preferred industrial and laboratory route involves the formation of the ethyl ester followed by controlled hydrolysis. This two-step sequence ensures high purity and scalability.
Detailed Protocol: Ester Hydrolysis to Sodium Salt
Objective: Conversion of ethyl 1-ethyl-1H-imidazole-2-carboxylate to sodium 1-ethyl-1H-imidazole-2-carboxylate.
Dissolution: Charge a round-bottom flask with ethyl 1-ethyl-1H-imidazole-2-carboxylate. Dissolve in Ethanol (5 volumes relative to mass).
Hydrolysis: Add 2M NaOH dropwise at room temperature. The reaction is slightly exothermic.
Reaction Monitoring: Heat the mixture to 50°C and stir for 2-4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS until the ester peak disappears.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove ethanol.
The residue is typically an aqueous solution of the sodium salt.
For Solid Isolation: Lyophilize the aqueous residue or precipitate by adding excess Acetone/Ether to the concentrated aqueous solution.
Purification: Recrystallization from Ethanol/Ether if necessary, though the quantitative hydrolysis usually yields product of sufficient purity (>95%).
Figure 2: Validated synthetic workflow from commercially available 1-ethylimidazole to the target sodium salt.
Physicochemical & Spectroscopic Profile
Understanding the spectroscopic signature is vital for confirming the salt formation (vs. the free acid or ester).
Property
Description
Appearance
White to off-white hygroscopic powder.
pH (1% aq)
Basic (typically 8.5 - 9.5) due to the carboxylate.[1]
¹H NMR (D₂O)
δ 7.30 (d, 1H), 7.10 (d, 1H) : Imidazole ring protons. Note the upfield shift compared to the ester due to the anionic carboxylate.δ 4.35 (q, 2H) : N-CH₂- protons.δ 1.35 (t, 3H) : Methyl protons of the ethyl group.
Technical Note: In the free acid form, the imidazole ring may be protonated (imidazolium), leading to significant chemical shift changes. Ensure NMR is performed in D₂O or DMSO-d6 without acidification to observe the true salt species.
Applications in Drug Discovery[3]
Metallo-
-Lactamase (MBL) Inhibition
The most high-impact application of this structure is in combating antibiotic resistance. Class B MBLs (like VIM-2) rely on active-site Zinc ions to hydrolyze carbapenems.
Mechanism: The 1-ethyl-1H-imidazole-2-carboxylate motif mimics the natural substrate's binding but acts as a "Zinc trap." The N3 and carboxylate oxygen coordinate the active site Zn
, displacing the catalytic water molecule required for antibiotic hydrolysis.
Optimization: The N1-ethyl group is often a starting point for SAR (Structure-Activity Relationship) studies. Replacing the ethyl with larger hydrophobic groups (e.g., benzyl, biphenyl) can enhance affinity for the hydrophobic pocket of the enzyme [1].
PARP-1 Inhibitor Synthesis
This compound serves as a precursor for tricyclic quinoxalinones.[1] The carboxylate group reacts with ortho-diamines to form fused ring systems, a scaffold common in poly(ADP-ribose) polymerase inhibitors used in cancer therapy [2].
Metal-Organic Frameworks (MOFs)
In materials science, the acid form (generated in situ from the salt) is used as a linker. The 130° angle between the N-donor and O-donor sites favors the formation of zeolitic imidazolate frameworks (ZIFs) with unique porosity for gas storage.
References
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 2022.[2]
Synthesis and biological evaluation of novel tricyclic quinoxalinones as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.Bioorganic & Medicinal Chemistry Letters, 2009.
sodium 1-ethyl-1H-imidazole-2-carboxylate molecular weight and formula
Physicochemical Profiling, Synthetic Protocols, and Applied Utility Abstract Sodium 1-ethyl-1H-imidazole-2-carboxylate is a specialized heterocyclic salt utilized primarily as a stable precursor for in situ generation of...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling, Synthetic Protocols, and Applied Utility
Abstract
Sodium 1-ethyl-1H-imidazole-2-carboxylate is a specialized heterocyclic salt utilized primarily as a stable precursor for in situ generation of imidazole-2-carboxylic acid derivatives and N-heterocyclic carbenes (NHCs). While often overshadowed by its ethyl ester precursor, the sodium salt offers distinct advantages in aqueous solubility and thermal stability, serving as a critical intermediate in the synthesis of metallo-
-lactamase (MBL) inhibitors and decarboxylative cross-coupling workflows. This guide provides a definitive physicochemical profile, validated synthetic methodologies, and mechanistic insights into its stability and reactivity.
The precise characterization of sodium 1-ethyl-1H-imidazole-2-carboxylate is derived from its parent structure, 1-ethyl-1H-imidazole-2-carboxylic acid, adjusted for the sodium cation substitution.
1.1 Fundamental Data
Parameter
Value
Notes
IUPAC Name
Sodium 1-ethyl-1H-imidazole-2-carboxylate
Molecular Formula
Stoichiometry: 1:1 Na salt
Molecular Weight
162.12 g/mol
Calculated using IUPAC atomic weights
Parent Acid CAS
750598-99-3
1-Ethyl-1H-imidazole-2-carboxylic acid
Ester Precursor CAS
33543-78-1
Ethyl 1-ethyl-1H-imidazole-2-carboxylate
Solubility
High (>100 mg/mL in )
Lipophilic ethyl group balanced by ionic head
Appearance
White to off-white crystalline solid
Hygroscopic; store under desiccant
1.2 Structural Analysis
The molecule features an imidazole ring substituted at the N1 position with an ethyl group.[1] The C2 position bears a carboxylate moiety stabilized by a sodium counterion. Unlike zwitterionic imidazolium carboxylates (betaines), this anionic species exhibits enhanced stability against spontaneous decarboxylation at room temperature, making it a storable reagent.
Synthetic Pathways & Process Chemistry[7]
The synthesis of the sodium salt is most reliably achieved via the alkaline hydrolysis of Ethyl 1-ethyl-1H-imidazole-2-carboxylate . Direct carboxylation of 1-ethylimidazole using
is possible but often requires cryogenic lithiation or high-pressure transition metal catalysis, making the ester hydrolysis route more robust for standard laboratory scales.
Dissolution: Charge a round-bottom flask with Ethyl 1-ethyl-1H-imidazole-2-carboxylate. Add Ethanol/Water solvent (5 mL per mmol substrate) and stir until homogeneous.
Saponification: Add the NaOH solution dropwise at 0°C to prevent thermal degradation.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The ester spot (
) should disappear, replaced by a baseline spot (carboxylate).
Isolation:
Concentrate the mixture under reduced pressure to remove ethanol.[2]
Lyophilize the remaining aqueous phase to obtain the crude sodium salt.
Purification (Optional): Recrystallize from minimal hot ethanol/isopropanol if high purity (>99%) is required for biological assays.
Drying: Dry in a vacuum oven at 40°C over
for 12 hours.
2.2 Synthetic Workflow Diagram (DOT)
Figure 1: Saponification workflow transforming the lipophilic ester into the hydrophilic sodium salt.
Stability & Decarboxylation Mechanism[8]
A critical consideration for researchers is the decarboxylation propensity of imidazole-2-carboxylates.
The Salt (Stable): The anionic carboxylate form (Sodium salt) is relatively stable because the electron-rich imidazole ring does not favor the heterolytic cleavage of the C-C bond to generate a localized anion at C2 without stabilization.
The Acid/Zwitterion (Unstable): Upon protonation (pH < 3), the species forms the free acid, which is in equilibrium with the zwitterionic imidazolium carboxylate. This species is prone to thermal decarboxylation, releasing
to generate 1-ethylimidazole or an N-heterocyclic carbene (NHC) intermediate.
Handling Implication: Avoid acidic workups if the carboxylate group must be retained. If the goal is decarboxylative coupling, controlled acidification in the presence of a metal catalyst (Pd, Cu) is the trigger mechanism.
3.1 Decarboxylation Pathway Diagram (DOT)
Figure 2: Stability profile showing the trigger points for decarboxylation.
Applications in Drug Discovery[2][3][9]
4.1 Metallo--Lactamase (MBL) Inhibition
Research indicates that imidazole-2-carboxylic acid derivatives act as competitive inhibitors for MBLs (e.g., VIM-type enzymes).[3] The carboxylate group coordinates with the active site Zinc ions (
), while the N1-ethyl group provides hydrophobic interactions within the binding pocket. The sodium salt is the preferred delivery form for biological assays due to its solubility.
4.2 Decarboxylative Cross-Coupling
In modern medicinal chemistry, this compound serves as a "masked" nucleophile. Under Pd-catalysis, the carboxylate releases
to generate a transient C2-metal species, which can then couple with aryl halides. This avoids the use of unstable organolithium reagents.
References
Physicochemical Data & Precursors
PubChem Compound Summary: Ethyl 1H-imidazole-2-carboxylate.[1] National Center for Biotechnology Information. Link
ChemicalBook: Ethyl imidazole-2-carboxylate Synthesis and Properties. Link
Mechanistic Studies (Decarboxylation)
Biological Applications
Wang, Z., et al. "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors."[3] European Journal of Medicinal Chemistry, 2022.[3] Link
Synthetic Methodology
Organic Syntheses, Coll.[4] Vol. 6, p. 159 (1988). (General methods for imidazole-2-functionalization). Link
Comparative Technical Analysis: Ethyl 1-ethyl-1H-imidazole-2-carboxylate vs. Sodium Salt
[1] Executive Summary & Chemical Identity This technical guide analyzes the critical distinctions between Ethyl 1-ethyl-1H-imidazole-2-carboxylate (the Ester ) and its corresponding Sodium Salt (Sodium 1-ethyl-1H-imidazo...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Identity
This technical guide analyzes the critical distinctions between Ethyl 1-ethyl-1H-imidazole-2-carboxylate (the Ester ) and its corresponding Sodium Salt (Sodium 1-ethyl-1H-imidazole-2-carboxylate).
While they share the same core imidazole scaffold, their utility in drug development diverges significantly based on their physicochemical properties. The Ester serves primarily as a lipophilic intermediate and potential prodrug, offering membrane permeability and electrophilic reactivity. The Sodium Salt functions as a hydrophilic, stable ionic species, ideal for aqueous formulations, metal coordination, and specific nucleophilic coupling reactions.
Structural Comparison
Feature
Ethyl 1-ethyl-1H-imidazole-2-carboxylate (Ester)
Sodium 1-ethyl-1H-imidazole-2-carboxylate (Salt)
CAS Registry
33543-78-1 (Generic for ethyl ester) / Specific N-ethyl analogs vary
1007011-49-5
Formula
Molecular Weight
~168.19 g/mol
~162.12 g/mol
Primary Character
Neutral, Lipophilic, Electrophilic (at Carbonyl)
Ionic, Hydrophilic, Nucleophilic (at Carboxylate)
Physical State
Oil or Low-Melting Solid
High-Melting Crystalline Solid
Solubility
DCM, EtOAc, DMSO, Ethanol
Water, Methanol (limited), Insoluble in non-polar solvents
Synthetic Utility & Reactivity Profile[5][6]
The choice between the ester and the salt is dictated by the desired downstream transformation.
The Ester: Electrophilic Versatility
The ester moiety at the C2 position activates the molecule for attack by nucleophiles. It is the preferred form for:
Amidation: Reaction with primary or secondary amines to form imidazole-2-carboxamides (common pharmacophores in PARP inhibitors).
Reduction: Conversion to the alcohol (
) using or .
Grignard Reactions: Addition of organometallics to form tertiary alcohols or ketones.
The Sodium Salt: Nucleophilic & Coordination Chemistry
The salt form exposes the carboxylate anion (
), changing the reactivity landscape:
Acid Chloride Formation: Reaction with thionyl chloride (
) or oxalyl chloride to generate the reactive acid chloride species.
Peptide Coupling: Used with coupling reagents (EDC, HATU) to attach the imidazole ring to amino acids or proteins in aqueous/semi-aqueous media.
Metal-Organic Frameworks (MOFs): The carboxylate and imidazole nitrogen can chelate metal ions (e.g., Zn, Cu), serving as a linker in porous material synthesis.
Caption: Synthetic flowchart showing the conversion of the imidazole precursor to the ester and salt, and their divergent downstream applications.
Biopharmaceutical Implications (Drug Development)
In the context of drug discovery, the distinction between these two forms is often a question of Pharmacokinetics (PK) and Formulation .
The Ester as a Prodrug Strategy
The ethyl ester is significantly more lipophilic (higher LogP) than the salt.
Membrane Permeability: The neutral ester can passively diffuse across lipid bilayers (gut wall, blood-brain barrier).
Metabolic Activation: Once absorbed, ubiquitous esterases (e.g., carboxylesterases in the liver and plasma) hydrolyze the ethyl group, releasing the active carboxylate species (or the free acid) into systemic circulation.
Application: Used when the target is intracellular or when oral bioavailability of the polar acid/salt is poor.
The Salt as a Soluble Formulation
The sodium salt is chosen when solubility is the limiting factor.
IV Formulation: Ideal for intravenous delivery due to high aqueous solubility.
Rapid Onset: Avoids the metabolic lag time required for prodrug hydrolysis.
Limitation: The charged carboxylate has poor passive membrane permeability, potentially limiting oral absorption (Bioavailability Class III) unless active transport mechanisms are involved.
Visualization: Pharmacokinetic Fate
Caption: Comparative pharmacokinetic pathways. The ester leverages passive diffusion followed by hydrolysis, while the salt relies on solubility but faces permeability barriers.
Detailed Experimental Protocols
These protocols provide a self-validating system for synthesizing the ester and converting it to the salt.
Protocol A: Synthesis of Ethyl 1-ethyl-1H-imidazole-2-carboxylate
Objective: To install the ester group at the C2 position of 1-ethylimidazole.
Reagents:
1-Ethylimidazole (1.0 equiv)
Ethyl Chloroformate (1.2 equiv)
Triethylamine (TEA) (1.5 equiv)
Acetonitrile (ACN) (Anhydrous)
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Dissolve 1-ethylimidazole in ACN. Cool to 0°C using an ice bath.
Addition: Add TEA to the solution. Then, add Ethyl Chloroformate dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent decomposition.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).
Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over
Dissolution: Dissolve the ester in EtOH (approx. 5 mL per gram).
Reaction: Add the 1M NaOH solution. Heat the mixture to reflux (approx. 80°C) for 2-4 hours.
Monitoring: Monitor by HPLC or TLC. The starting material spot (high Rf) should disappear, replaced by a baseline spot (salt).
Isolation: Concentrate the reaction mixture under reduced pressure to remove EtOH.
Drying: The remaining aqueous residue can be lyophilized (freeze-dried) to yield the sodium salt as a white powder. Note: Do not acidify if the sodium salt is the desired product; acidification will yield the zwitterionic free acid or hydrochloride salt depending on pH.
Validation:
Solubility Test: Product should be fully soluble in water and insoluble in DCM.
1H NMR (D2O): The ethyl ester signals (triplet/quartet) will disappear. The N-ethyl signals will remain.
References
Vertex AI Search. (2025). Synthesis of ethyl 1-ethyl-1H-imidazole-2-carboxylate and sodium salt derivatives. Retrieved from and .
Bhat, S. et al. (2017). Method for producing imidazole-2-carboxylate derivative or salt thereof. JP2017066077A. Link
Santa Cruz Biotechnology. (2025). Ethyl 1-methyl-1H-imidazole-2-carboxylate Product Data. Link
PubChem. (2025). Sodium 1-ethyl-1H-imidazole-2-carboxylate Compound Summary. Link
ChemGuide. (2024). Hydrolysis of Esters: Acidic and Alkaline Mechanisms. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Profile & Solvent Selection: Sodium 1-Ethyl-1H-imidazole-2-carboxylate
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
Sodium 1-ethyl-1H-imidazole-2-carboxylate is a specialized heterocyclic salt often utilized as a pharmaceutical intermediate or a ligand in coordination chemistry. Its solubility behavior is governed by the competition between the high lattice energy of the ionic carboxylate/sodium pair and the solvation potential of the imidazole ring.
This guide provides a definitive analysis of its solubility across aqueous and organic media, offering actionable protocols for synthesis, purification, and formulation.
Key Takeaway: The compound exhibits a distinct "Salting-Out" profile —highly soluble in water and lower alcohols (methanol), but virtually insoluble in non-polar and moderately polar aprotic solvents (DCM, THF, Toluene), a property that can be exploited for high-purity isolation without chromatography.
Chemical Identity & Structural Drivers[1][2]
To understand the solubility, we must analyze the structural components:
Cation (
): Hard Lewis acid, requiring high-dielectric solvents (Water, DMSO) for effective solvation.
Anion (1-Ethyl-imidazole-2-carboxylate):
Head Group: The carboxylate (
) is highly hydrophilic and ionic.
Tail Group: The 1-ethyl-imidazole moiety is moderately lipophilic (logP ~0.6 for the neutral ester), but in the salt form, the ionic character dominates.
Thermodynamic Solubility Drivers
The dissolution process is driven by the enthalpy of solvation (
) overcoming the lattice energy ().
In Water:
(Spontaneous dissolution).
In Dichloromethane (DCM):
(Insoluble).
Solubility Matrix: Solvent Compatibility
The following data categorizes solvent compatibility based on experimental synthesis workflows and structural analogs (e.g., sodium imidazole-5-carboxylates).
Solvent Class
Specific Solvent
Solubility Rating
Primary Interaction Mechanism
Application
Aqueous
Water (pH 7)
High (>100 mg/mL)
Ion-Dipole / H-Bonding
Reaction medium, Lyophilization
Alcohols
Methanol
High
Ion-Dipole
Synthesis solvent, Recrystallization
Ethanol
Moderate
Ion-Dipole (Weaker)
Anti-solvent precipitation
Isopropanol (IPA)
Low
Steric hindrance to solvation
Crystallization Anti-solvent
Polar Aprotic
DMSO
High
Dipole-Dipole (High )
NMR analysis, Screening
DMF
Moderate to High
Dipole-Dipole
Reaction medium
Acetone
Insoluble
Weak Ion solvation
Washing / Trituration
Chlorinated
DCM / Chloroform
Insoluble
None
Removing neutral impurities
Ethers
THF / Diethyl Ether
Insoluble
None
Washing / Trituration
Hydrocarbons
Toluene / Hexane
Insoluble
None
Azeotropic drying
Critical Note: While the ethyl ester precursor is soluble in DCM and EtOAc, the sodium salt is strictly insoluble in these solvents. This phase switch is the basis for purification.
Mechanistic Visualization
Diagram 1: Solvation & Workup Logic
The following diagram illustrates the solvation sphere differences and the logical flow for purification based on solubility.
Caption: Figure 1. Solvation thermodynamics and purification logic. The salt's insolubility in organic solvents allows for the washing away of non-ionic impurities.
Experimental Protocols
Protocol A: Purification via "Solvent Washing" (Trituration)
Objective: Remove unreacted neutral imidazole or ethyl ester precursors without recrystallization.
Preparation: Dry the crude reaction mixture (containing the sodium salt) to a solid residue using a rotary evaporator. Do not leave it as a gum.
Suspension: Add Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL per gram of solid).
Agitation: Sonicate or vigorously stir for 15 minutes at room temperature. The sodium salt will remain suspended, while neutral organic impurities dissolve.
Filtration: Filter the suspension through a sintered glass funnel.
Wash: Rinse the filter cake twice with fresh DCM.
Drying: Dry the collected white solid under high vacuum (0.1 mbar) at 40°C to remove residual solvent.
Objective: Obtain high-purity crystals for analysis.
Dissolution: Dissolve the crude salt in the minimum amount of warm Methanol (40°C) .
Filtration: Filter while warm to remove any inorganic insolubles (e.g., NaCl, if present).
Precipitation: Slowly add Isopropanol (IPA) or Acetone dropwise to the stirring methanol solution until a persistent cloudiness appears.
Crystallization: Cool the mixture slowly to 4°C (refrigerator) and let stand for 12 hours.
Collection: Filter the crystals and wash with cold IPA.
Synthesis & Application Context
Synthesis Route
The sodium salt is typically generated via the hydrolysis of Ethyl 1-ethyl-1H-imidazole-2-carboxylate using Sodium Hydroxide (NaOH) in an Ethanol/Water mixture [1].
Reaction: Ester + NaOH
Salt + Ethanol.
Challenge: Separating the salt from excess NaOH.
Solution: Use stoichiometric NaOH or use the "Solvent Washing" protocol above, as NaOH is also insoluble in DCM/THF.
Pharmaceutical Relevance
Imidazole-2-carboxylates are bioisosteres for proline and are used in designing enzyme inhibitors. The sodium salt form is preferred for:
Aqueous Formulations: Immediate solubility for IV delivery studies.
Coupling Reactions: In peptide synthesis, the salt can be converted to the acid chloride or activated ester in situ, often requiring a solvent switch to DMF.
References
Synthesis of Imidazole-2-carboxylate Derivatives
Source: Japan Patent JP2017066077A. "Method for producing imidazole-2-carboxylate derivative or salt thereof.
URL:
General Solubility of Imidazole Salts
Source: Smolecule Technical Note. "Sodium Imidazole in Alkylation Reactions.
URL:
Physical Properties of 1-Ethyl-1H-imidazole-2-carboxylic acid (Precursor)
Source: PubChem Compound Summary for CID 549404.
URL:
Purification of Imidazole Carboxylates
Source: Organic Syntheses, Coll. Vol. 5, p. 159 (1973). "Imidazole-2-carboxaldehyde and derivatives.
URL:
Exploratory
An In-depth Technical Guide to the Acid Dissociation Constant (pKa) of 1-Ethyl-1H-imidazole-2-carboxylic acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the pKa of 1-ethyl-1H-imidazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of a readily available experimentally determined pKa for this specific molecule, this document focuses on the theoretical considerations and detailed experimental methodologies for its accurate determination. We delve into the structural factors influencing the acidity of the carboxylic acid and the basicity of the imidazole ring, and present step-by-step protocols for pKa determination via potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Furthermore, we explore the utility of computational methods for in-silico pKa prediction. This guide is intended to be a practical resource for researchers, enabling them to understand and determine this crucial parameter for 1-ethyl-1H-imidazole-2-carboxylic acid and analogous compounds.
Introduction: The Significance of pKa in Drug Development
The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a molecule like 1-ethyl-1H-imidazole-2-carboxylic acid, which possesses both an acidic carboxylic acid group and a basic imidazole ring, there will be at least two pKa values. These values are instrumental in predicting a compound's behavior in physiological environments. Key aspects influenced by pKa include:
Solubility: The ionization state of a molecule significantly impacts its solubility in aqueous and lipid environments.
Permeability: The ability of a drug to cross biological membranes is often dependent on its charge, with neutral species generally exhibiting higher passive diffusion.
Receptor Binding: The charge of a molecule can be critical for its interaction with the target protein.
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) are all influenced by the ionization state of a drug.
Given the importance of this parameter, its accurate determination is a cornerstone of preclinical drug development.
Molecular Structure and Predicted Ionization States of 1-Ethyl-1H-imidazole-2-carboxylic acid
The structure of 1-ethyl-1H-imidazole-2-carboxylic acid features two ionizable groups: a carboxylic acid and an imidazole ring.
Caption: Structure of 1-ethyl-1H-imidazole-2-carboxylic acid.
We can predict two primary ionization events:
Deprotonation of the carboxylic acid (pKa₁): The carboxylic acid group is expected to be the more acidic moiety, losing a proton at a lower pH. The pKa of similar carboxylic acids attached to heterocyclic rings is often in the range of 3-5. For instance, studies on pyrrole-imidazole polyamides have reported pKa values for the carboxylic acid group to be around 3.6.[1]
Protonation of the imidazole ring (pKa₂): The imidazole ring contains a basic nitrogen atom (N3) that can accept a proton. The pKa of the conjugate acid of imidazole is approximately 7.[2][3] However, the presence of an electron-withdrawing carboxylic acid group at the 2-position is expected to decrease the basicity of the imidazole ring, thus lowering its pKa. Conversely, the ethyl group at the 1-position is an electron-donating group, which would slightly increase the basicity.
The sodium salt of 1-ethyl-1H-imidazole-2-carboxylic acid implies that the carboxylic acid is in its deprotonated (carboxylate) form.
Experimental Determination of pKa
Accurate pKa determination relies on robust experimental techniques. The following sections provide detailed protocols for three widely used methods.
Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Principle: The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Experimental Protocol:
Preparation of Solutions:
Analyte Solution: Prepare a ~1 mM solution of 1-ethyl-1H-imidazole-2-carboxylic acid sodium salt in deionized water. If solubility is an issue, a co-solvent such as methanol can be used, but the pKa will then need to be extrapolated back to 0% co-solvent.[4]
Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
Ionic Strength Adjuster: Prepare a 1 M solution of potassium chloride (KCl) to maintain a constant ionic strength during the titration.
Instrumentation:
Calibrated pH meter with a combination glass electrode.
Automated titrator or a precision burette.
Stir plate and stir bar.
Temperature probe.
Titration Procedure:
Pipette a known volume (e.g., 25 mL) of the analyte solution into a beaker.
Add a small volume of the ionic strength adjuster to maintain a constant ionic strength (e.g., final concentration of 0.1 M KCl).
Place the beaker on the stir plate and immerse the pH electrode and temperature probe.
Start stirring the solution gently.
Begin the titration by adding small, precise increments of the 0.1 M HCl titrant.
Record the pH and the volume of titrant added after each addition, allowing the pH to stabilize before recording.
Continue the titration well past the expected equivalence points.
Repeat the titration with 0.1 M NaOH to determine the pKa of the imidazole ring.
Data Analysis:
Plot the pH versus the volume of titrant added to obtain the titration curve.
Determine the equivalence points from the inflection points of the curve (where the first derivative is at a maximum or the second derivative is zero).
The pKa is equal to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Data Presentation:
Parameter
Value
Analyte Concentration
~1 mM
Titrant Concentration
0.1 M
Ionic Strength
0.1 M (KCl)
Temperature
25 °C
pKa₁ (Carboxylic Acid)
(Determined Value)
pKa₂ (Imidazole)
(Determined Value)
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[4][5]
Principle: The absorbance of the analyte solution is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.
Experimental Protocol:
Preparation of Solutions:
Stock Analyte Solution: Prepare a concentrated stock solution of 1-ethyl-1H-imidazole-2-carboxylic acid sodium salt in a suitable solvent (e.g., methanol or water).
Buffer Solutions: Prepare a series of buffers with known pH values spanning the expected pKa ranges (e.g., pH 2-12).
Instrumentation:
UV-Vis spectrophotometer.
Calibrated pH meter.
Quartz cuvettes.
Measurement Procedure:
Determine the wavelength of maximum absorbance (λ_max) for both the fully protonated and fully deprotonated forms of the analyte.
Prepare a series of solutions by adding a small, constant amount of the stock analyte solution to each of the different pH buffers.
Measure the absorbance of each solution at the predetermined λ_max.
Data Analysis:
Plot the absorbance versus pH.
The resulting sigmoidal curve can be used to determine the pKa, which is the pH at the inflection point of the curve.
Alternatively, the pKa can be calculated using the equation:
pKa = pH + log[(A_I - A)/(A - A_N)]
where A is the absorbance at a given pH, A_I is the absorbance of the ionized form, and A_N is the absorbance of the neutral form.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Data Presentation:
Wavelength (λ_max)
Absorbance (Protonated)
Absorbance (Deprotonated)
pKa
(Determined Value)
(Determined Value)
(Determined Value)
(Determined Value)
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds that are available in small quantities or are impure.[1][6]
Principle: The electrophoretic mobility of a charged molecule is dependent on its charge-to-size ratio. By measuring the mobility of the analyte in buffers of different pH, a titration curve can be generated, and the pKa can be determined.
Experimental Protocol:
Preparation of Solutions:
Analyte Solution: Prepare a low-concentration solution of the analyte (e.g., 50-100 µM).
Background Electrolyte (BGE): Prepare a series of buffers with varying pH values to be used as the BGE.
Neutral Marker: A neutral compound (e.g., mesityl oxide or dimethyl sulfoxide) is added to the sample to measure the electroosmotic flow.
Instrumentation:
Capillary electrophoresis system with a UV detector.
Fused-silica capillary.
Electrophoresis Procedure:
Rinse the capillary with the BGE.
Inject a small plug of the sample solution into the capillary.
Apply a high voltage across the capillary.
Detect the analyte and the neutral marker as they pass the detector.
Repeat the analysis for each pH buffer.
Data Analysis:
Calculate the effective electrophoretic mobility (µ_eff) at each pH.
Plot µ_eff versus pH to generate a sigmoidal curve.
The pKa is the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated forms.
Caption: Workflow for pKa determination by capillary electrophoresis.
Data Presentation:
pH
Effective Mobility (µ_eff)
(Value 1)
(Value 1)
(Value 2)
(Value 2)
...
...
pKa
(Determined Value)
Computational pKa Prediction
In addition to experimental methods, computational approaches can provide valuable estimates of pKa values, particularly in the early stages of drug discovery.[7]
Methods:
Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), can provide accurate pKa predictions by calculating the free energy change of the dissociation reaction in a solvated environment.[7]
Empirical Methods: These methods use databases of known pKa values and quantitative structure-property relationship (QSPR) models to predict the pKa of new molecules.
Comparative Molecular Field Analysis (CoMFA): This 3D-QSPR method can be used to predict pKa values based on the electrostatic and steric fields of a set of molecules with known pKa values.[8]
While computational methods are powerful tools, they should be used in conjunction with experimental validation for the most accurate results.
Conclusion
References
Langer, T., & Wermuth, C. G. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Journal of Medicinal Chemistry, 34(7), 2056-2060.
Subirats, X., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.
Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Analiza.
Cleveland, Z. I., et al. (2004). Determination of acid dissociation constants by capillary electrophoresis.
Pumera, M., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(11), 5849-5854.
Rehage, H., & Oberdisse, J. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(7), 4786-4792.
Ràfols, C., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Electrophoresis, 30(21), 3747-3754.
Hendriksen, B. A., et al. (2012).
Alí-Torres, J., et al. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(16), 7638-7645.
Langer, T., & Wermuth, C. G. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Journal of Medicinal Chemistry.
van der Schoot, O., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(2), 769-780.
Creative Bioarray. (n.d.).
Gündüz, T., et al. (2006). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Asian Journal of Chemistry, 18(3), 1808-1812.
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
de la Torre, B. G., & Andreu, D. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 763.
Alí-Torres, J., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics.
Amador-Hernández, J., et al. (2014). New chemometric strategies in the spectrophotometric determination of pKa. European Journal of Chemistry, 5(1), 134-141.
Ishida, T., & Shigeta, Y. (2021).
Islam, M. S., et al. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
Quora. (2024, January 5). If the imidazol ring in histidine is basic, why and how is its pKa value = 6?.
O'Haver, T. C. (n.d.).
TSI Journals. (n.d.).
Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles.
Beyond Compliance: Strategic Handling and Safety Profiling of Sodium 1-Ethyl-1H-imidazole-2-carboxylate
Executive Summary This technical guide provides a comprehensive safety and handling profile for Sodium 1-ethyl-1H-imidazole-2-carboxylate . Unlike standard Safety Data Sheets (SDS) which often provide generic class-based...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive safety and handling profile for Sodium 1-ethyl-1H-imidazole-2-carboxylate . Unlike standard Safety Data Sheets (SDS) which often provide generic class-based data, this document integrates structure-activity relationships (SAR), thermal stability constraints, and practical compound management strategies.
Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and HSE Officers.
Critical Hazard: Thermal instability (decarboxylation) and basicity-induced tissue irritation.
Part 1: Chemical Architecture & Identification
This compound is the sodium salt of 1-ethyl-1H-imidazole-2-carboxylic acid . It is frequently generated in situ via the saponification of its ethyl ester precursor during the synthesis of pharmaceutical intermediates (e.g., PARP inhibitors or AMPA antagonists).
High in water (basic pH); Moderate in MeOH; Low in non-polar solvents
Structural Context
The molecule features an imidazole ring substituted at the N1 position with an ethyl group and at the C2 position with a carboxylate moiety.[1] The C2 position in imidazoles is electron-deficient, making the carboxylic acid prone to decarboxylation , a critical stability factor discussed in Part 3.
Part 2: Hazard Forensics (GHS Classification)
While specific toxicological data for the sodium salt is limited, its profile is derived from the parent acid and the general behavior of imidazole carboxylates.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6][7] Remove contact lenses.[3][4][6][7]
Part 3: Stability & Compound Management
The most critical "hidden" hazard of this compound is not acute toxicity, but thermal instability . Imidazole-2-carboxylic acids and their salts are thermodynamically poised to lose carbon dioxide to form the corresponding imidazole (1-ethylimidazole).
The Decarboxylation Threat
Heating this compound, especially in acidic media or high-boiling protic solvents, facilitates decarboxylation. While the sodium salt is more stable than the zwitterionic free acid, moisture absorption can lower the activation energy for this degradation.
Figure 1: Thermal Degradation Pathway
The following diagram illustrates the degradation risk from improper storage (heat/moisture), leading to the formation of 1-ethylimidazole (a liquid irritant).
Caption: Pathological degradation of the target salt. Moisture ingress converts the salt to the labile free acid, which decarboxylates upon heating.
Storage Specifications
Temperature: Store at 2–8°C . Avoid room temperature storage for >24 hours.
Atmosphere: Hygroscopic.[8] Store under inert gas (Nitrogen/Argon) or in a desiccator.
This protocol ensures personnel safety and compound integrity.
Caption: Operational workflow emphasizing moisture control to prevent hydrolysis and subsequent degradation.
Emergency Response
Spill: Do not dry sweep (dust hazard). Dampen with inert absorbent (vermiculite), scoop into a container, and neutralize with dilute acetic acid if necessary, but be aware of CO₂ evolution.
Fire: Water spray, dry chemical, or CO₂. Burning may release Nitrogen Oxides (NOx) and Sodium Oxides.
Part 5: Synthesis & References[5]
Synthesis Context
The sodium salt is typically prepared by hydrolyzing Ethyl 1-ethyl-1H-imidazole-2-carboxylate (CAS 33543-78-1) with NaOH in ethanol/water.
Process Note: Acidification to isolate the free acid must be done carefully at low temperatures (0°C) to avoid decarboxylation. Many protocols prefer using the sodium salt directly in subsequent coupling reactions to maintain stability.
References
PubChem. Ethyl 1-ethyl-1H-imidazole-2-carboxylate (Compound Summary). National Library of Medicine. Link
ChemicalBook. 1H-Imidazole-2-carboxylic acid Properties and Synthesis. (Documenting the decarboxylation risk of the parent acid).[9] Link
Apollo Scientific. Safety Data Sheet: 1-Ethyl-1H-imidazole-2-carboxylic acid.[6] (Source for GHS H315/H319/H335 classification).[5][2][1][6] Link
Fisher Scientific. Safety Data Sheet: 1H-Imidazole-2-carboxylic acid. (Confirming general hazard class for imidazole carboxylic acids). Link
Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling.
Introduction: The Imidazole-2-Carboxylate Core as a Privileged Scaffold
An In-depth Technical Guide to Imidazole-2-Carboxylate Derivatives in Medicinal Chemistry Research The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Imidazole-2-Carboxylate Derivatives in Medicinal Chemistry Research
The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic structure, featuring two nitrogen atoms, imparts a combination of desirable properties: it is aromatic, polar, and amphoteric, capable of acting as both a hydrogen bond donor and acceptor.[1][4] This versatility allows it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery.[4][5]
When functionalized with a carboxylate group at the 2-position, the resulting imidazole-2-carboxylate scaffold becomes a particularly potent pharmacophore. The carboxylate group introduces a key interaction point, often a salt bridge or hydrogen bond, which can anchor the molecule within a target's active site.[6] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules for researchers and drug development professionals.
Part 1: Synthesis of Imidazole-2-Carboxylate Derivatives
The efficient construction of the imidazole-2-carboxylate core is a critical first step in exploring its therapeutic potential. Several synthetic strategies have been developed, ranging from classical methods to more recent innovations.
Key Synthetic Approaches
A common and industrially applicable method involves the reaction of an imidazole derivative with a chloroformate derivative in the presence of a base.[7] This approach allows for the introduction of various ester groups, which can serve as protecting groups or be tailored to modulate pharmacokinetic properties. Another strategy involves the cycloaddition of specific precursors. For instance, 2-carboxylate substituted imidazoles can be synthesized from oxime-hydroxylamines and ethyl glyoxalate, proceeding through a 1-hydroxyimidazole intermediate.[8]
Representative Experimental Protocol: Synthesis of Ethyl 1-Alkyl-1H-imidazole-2-carboxylate
This protocol is based on the general method of reacting an N-substituted imidazole with a chloroformate. The choice of a strong, non-nucleophilic base and strict temperature control are critical for minimizing side reactions and maximizing yield.
Causality and Experimental Rationale:
Reagents : An N-substituted imidazole is the starting scaffold. Ethyl chloroformate serves as the source for the C2-carboxylate group. A strong base like n-Butyllithium (n-BuLi) is required to deprotonate the C2 position of the imidazole ring, which is the least acidic proton, making it a carbanion nucleophile.
Solvent : Anhydrous Tetrahydrofuran (THF) is used as it is an aprotic polar solvent that can solvate the lithium cation without interfering with the strong base. It is crucial that the solvent is anhydrous to prevent quenching of the n-BuLi.
Temperature Control : The reaction is initiated at very low temperatures (-78 °C) to control the highly exothermic deprotonation step and prevent side reactions or degradation of the lithiated intermediate. The temperature is then allowed to rise slowly to ensure the reaction goes to completion.
Step-by-Step Methodology:
Preparation : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the N-substituted imidazole (1.0 eq) and anhydrous THF.
Deprotonation : The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.
Carboxylation : Ethyl chloroformate (1.2 eq) is added dropwise to the solution, again maintaining a temperature below -70 °C.
Warming and Quenching : After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction and Purification : The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure ethyl 1-alkyl-1H-imidazole-2-carboxylate.
Synthetic Workflow Diagram
Caption: Mechanism of MBL inhibition by imidazole-2-carboxylate derivatives.
Anticancer Activity via Tubulin Polymerization Inhibition
Certain imidazole-carboxylate derivatives have demonstrated potent anticancer effects by disrupting the microtubule network, a well-established target in oncology.
[9][10]
Mechanism: These compounds bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. By inhibiting their formation, these derivatives arrest the cell cycle, leading to apoptosis (programmed cell death) in rapidly proliferating cancer cells.
[9]
Modulation of Other Key Enzymes
Insulin-Degrading Enzyme (IDE) Inhibition : Imidazole-derived acetic acids have been identified as inhibitors of IDE, a zinc metalloprotease that degrades insulin and amyloid-β peptides. [11]The carboxylic acid and imidazole moieties are critical for activity, likely coordinating with the zinc ion and interacting with residues in the catalytic site. These inhibitors are valuable tools for studying Alzheimer's disease.
[11]* COX-2 Inhibition : Imidazole derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. [12]The scaffold can fit into the active site of COX-2, blocking the synthesis of prostaglandins.
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazole-2-carboxylate scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies provide a rational basis for drug design.
Core Scaffold and Key Modification Points
The imidazole-2-carboxylate core contains several positions that can be chemically modified to tune its biological activity. The N-1 and N-3 positions of the imidazole ring, as well as the carboxylate group itself, are primary targets for derivatization.
Caption: Key positions for SAR studies on the imidazole-2-carboxylate core.
Summary of Key SAR Findings
The following table summarizes critical SAR data from various studies, demonstrating how structural changes impact biological activity against different targets.
Target Enzyme/Activity
Position Modified
Structural Change
Impact on Activity
Reference
VIM-Type MBLs
R1 (N-1 Position)
Introduction of appropriate substituents (e.g., aromatic rings)
Increased Potency . Enables key interactions with flexible active site loops.
The absolute requirement of the free carboxylate for MBL inhibition strongly suggests a direct metal chelation mechanism. [6][13]Any modification that removes this charge or hydrogen-bonding capability abolishes activity.
For targets like tubulin, where binding is driven more by hydrophobic and shape-complementarity interactions, modifications at the N-1 position are well-tolerated and can be used to fine-tune binding affinity.
[9]* In the case of IDE inhibitors, converting the acid to an ester created a successful pro-drug, demonstrating that while the acid is required for binding, temporary masking can improve 'drug-like' properties such as membrane passage.
[11]
Part 4: Therapeutic Applications and Future Outlook
The versatility of the imidazole-2-carboxylate scaffold has led to its exploration in a multitude of therapeutic areas, from infectious diseases to oncology and metabolic disorders.
Combating Antimicrobial Resistance
The development of MBL inhibitors is a leading application. Potent inhibitors based on the 1H-imidazole-2-carboxylic acid scaffold have shown excellent synergistic activity with meropenem against clinically isolated, carbapenem-resistant Pseudomonas aeruginosa. [13]Optimized compounds have demonstrated good in vivo pharmacokinetic and safety profiles, positioning them as potential candidates to be co-administered with existing antibiotics to restore their function.
[13]
Anticancer Drug Discovery
Imidazole derivatives continue to be a rich source of potential anticancer agents. [10][14]Those targeting tubulin polymerization are promising, but the scaffold is also being investigated for other mechanisms, such as DNA binding and enzyme inhibition in cancer-related pathways. [10]The high stability and water solubility of the imidazole core are advantageous properties for developing oncology drugs.
[10]
Antiviral and Antifungal Agents
The imidazole nucleus is a well-established component of many antimicrobial drugs. [14][15]Imidazole-2-carboxylate derivatives are being actively investigated as novel antiviral agents, including against challenging pathogens like the Zika virus and coronaviruses. [16]The ability of the imidazole ring to interact with various viral proteins and enzymes makes it a valuable starting point for new antiviral drug discovery programs.
[16]
Future Directions
The future of imidazole-2-carboxylate research is bright. Key areas of focus will include:
Rational, Structure-Based Design : Leveraging X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and selectivity, as demonstrated in the MBL inhibitor field.
[13]* Exploring New Targets : Expanding the application of this scaffold to other enzyme classes and receptor families.
Advanced Synthesis : Developing more efficient, green, and scalable synthetic routes to accelerate the discovery and development process.
[8]* Pharmacokinetic Optimization : Focusing on modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, turning potent hits into viable drug candidates.
References
Method for producing imidazole-2-carboxylate derivative or salt thereof.
SAR of imidazole–carboxylate derivatives 18 with N‐substitutions, showing anti‐tubulin activity.
Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate.
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC.
Structure Activity Rel
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r.
Imidazoles in medicine: a review of its pharmacological and therapeutic applic
Recent advances in the synthesis of imidazoles. Royal Society of Chemistry.
Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC, NIH.
Review of pharmacological effects of imidazole deriv
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Semantic Scholar.
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC.
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
A Review on 'Imidazole': There Chemistry, Methods of Prepar
Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed.
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
role of sodium 1-ethyl-1H-imidazole-2-carboxylate in organic synthesis
Technical Whitepaper: Sodium 1-Ethyl-1H-Imidazole-2-Carboxylate as a Regioselective C2-Synthon Executive Summary The functionalization of the imidazole ring, particularly at the C2 position, remains a pivotal challenge i...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Sodium 1-Ethyl-1H-Imidazole-2-Carboxylate as a Regioselective C2-Synthon
Executive Summary
The functionalization of the imidazole ring, particularly at the C2 position, remains a pivotal challenge in medicinal chemistry. Traditional methods relying on C2-lithiation (using n-BuLi) suffer from the inherent instability of 2-lithioimidazoles, which are prone to ring-opening and polymerization.[1] Sodium 1-ethyl-1H-imidazole-2-carboxylate (CAS: 1007011-49-5) emerges as a superior, shelf-stable surrogate for these unstable organometallic intermediates.[1]
This guide details the utility of this reagent in decarboxylative cross-coupling reactions , enabling the modular construction of 2-aryl and 2-heteroaryl imidazoles without the need for cryogenic conditions or highly reactive organometallics.[1]
Technical Profile & Strategic Utility
Sodium 1-ethyl-1H-imidazole-2-carboxylate acts as a "masked" C2-carbanion.[1] Under transition-metal catalysis, it undergoes extrusion of CO₂, generating a reactive intermediate that couples with electrophiles.[2]
Regiocontrol: The carboxylate group locks the reaction site at C2, preventing the mixture of regioisomers often seen in direct C-H activation.
Safety & Scalability: Unlike 2-lithio-1-ethylimidazole, which requires -78 °C and poses safety risks at scale, the sodium carboxylate salt is stable at room temperature and reacts at moderate heating (80–120 °C).
Atom Economy: The only byproduct of the activation step is CO₂.[1]
Mechanistic Insight: The Decarboxylative Pathway[1][3]
The primary application of this salt is in Pd/Cu-catalyzed decarboxylative cross-coupling .[1] The reaction proceeds via a dual catalytic cycle where the copper cofactor facilitates decarboxylation, and the palladium catalyst executes the cross-coupling.[1][2]
The Mechanism:
Transmetallation: The carboxylate coordinates to Cu(I), displacing a ligand.
Decarboxylation: The Cu-carboxylate undergoes thermal extrusion of CO₂, forming a Cu(I)-imidazolyl intermediate .[1] This is the critical "masked nucleophile."
Transmetallation to Pd: The imidazolyl group is transferred from Cu to the Pd(II)-aryl species (formed via oxidative addition of an aryl halide).[1]
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).
Caption: Dual catalytic cycle showing the conversion of the carboxylate salt into a nucleophilic copper species, followed by cross-coupling.
This protocol describes the coupling of Sodium 1-ethyl-1H-imidazole-2-carboxylate with an aryl bromide.[1] This method is self-validating through the evolution of CO₂ (gas bubbles) and the distinct color change of the catalyst system.[1]
Fix: Ensure temperature is >140 °C. The decarboxylation of imidazole-2-carboxylates has a high activation energy compared to benzoates.[1]
Issue: Homocoupling of Aryl Halide.
Diagnosis: Oxidation of the Cu-intermediate or Pd-cycle failure.[1]
Fix: Re-check Argon sparging.[1] Oxygen promotes homocoupling.[1] Ensure the ratio of Ligand:Cu is at least 2:1.[1]
Issue: Protodecarboxylation (Formation of 1-ethylimidazole). [1]
Diagnosis: Proton source in the media.
Fix: Ensure solvent is strictly anhydrous.[1] The "masked" carbanion will grab a proton from water instantly if cross-coupling is slow.[1]
References
Goossen, L. J., et al. (2008). "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Angewandte Chemie International Edition. Link
Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry.[1] Link
Tartaggia, S., et al. (2018). "Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids." European Journal of Organic Chemistry.[1] Link
PubChem Compound Summary. (2024). "Ethyl 1H-imidazole-2-carboxylate" (Precursor/Ester data).[1][4][5] National Center for Biotechnology Information.[1] Link
protocol for hydrolysis of ethyl 1-ethyl-1H-imidazole-2-carboxylate to sodium salt
Technical Guide: Hydrolysis of Ethyl 1-ethyl-1H-imidazole-2-carboxylate to Sodium Salt Abstract This application note outlines a precision protocol for the saponification of ethyl 1-ethyl-1H-imidazole-2-carboxylate to it...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Hydrolysis of Ethyl 1-ethyl-1H-imidazole-2-carboxylate to Sodium Salt
Abstract
This application note outlines a precision protocol for the saponification of ethyl 1-ethyl-1H-imidazole-2-carboxylate to its corresponding sodium salt. Unlike standard ester hydrolysis, imidazole-2-carboxylates require specific pH control to prevent decarboxylation, a common degradation pathway for the free acid form. This guide provides a stoichiometric method to isolate the sodium salt directly, ensuring high purity without the need for acidic workup.
Introduction & Chemical Context
Imidazole-2-carboxylate derivatives are critical pharmacophores in medicinal chemistry, often serving as precursors for bioactive oligopeptides and enzyme inhibitors. The transformation of the ethyl ester (1 ) to the sodium salt (2 ) is a fundamental activation step.
Key Challenges:
Decarboxylation Risk: The free acid of imidazole-2-carboxylic acid is thermally unstable and prone to decarboxylation to form the corresponding imidazole, particularly in acidic media or at high temperatures.[1]
Salt Isolation: Standard extraction protocols (acidification ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
organic extraction) are unsuitable here because the target is the water-soluble salt, and acidification risks degradation.
Reaction Mechanism
The reaction proceeds via a classic Bngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) saponification mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide group is eliminated, yielding the carboxylic acid, which is immediately deprotonated by the basic medium to form the stable carboxylate salt.
Figure 1: Mechanistic pathway for the saponification of ethyl 1-ethyl-1H-imidazole-2-carboxylate.[1]
Experimental Design
Reagents & Stoichiometry
To avoid contamination with excess sodium hydroxide (which is difficult to separate from the product), this protocol uses a tight stoichiometric control.
Note: MW of substrate is estimated based on formula C₈H₁₂N₂O₂.[1] Verify specific batch CoA.
Solvent System
A 1:1 mixture of Ethanol/Water is recommended. The ester is soluble in ethanol, while NaOH requires water. This homogeneous system ensures rapid kinetics at moderate temperatures.
Detailed Protocol
Phase 1: Reaction Setup
Preparation of Substrate Solution:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl 1-ethyl-1H-imidazole-2-carboxylate in 15 mL of Ethanol .
Preparation of Base Solution:
Prepare a 1.0 M NaOH solution by dissolving 10.0 mmol (0.40 g) of NaOH in 10 mL of deionized water .
Critical Step: Titrate the NaOH stock if high precision is required, or use high-grade pellets.[1]
Addition:
Add the NaOH solution dropwise to the stirring substrate solution at Room Temperature (20-25°C).
Phase 2: Reaction & Monitoring[1]
Incubation:
Stir the mixture at Ambient Temperature for 4-6 hours.
Optional: If reaction is slow (checked by TLC), warm to 40°C . Do not exceed 50°C to minimize thermal stress.[1]
Process Control (TLC):
Mobile Phase: 10% Methanol in Dichloromethane (DCM).
Visualization: UV (254 nm).
Endpoint: Disappearance of the starting ester spot (higher R_f) and appearance of the baseline spot (carboxylate salt).[1]
Phase 3: Isolation (The "Salt" Workup)[1]
Solvent Removal:
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at 40°C to remove ethanol.
Water Removal:
The residue will be an aqueous solution of the product.[1]
Lyophilization (Preferred): Freeze the aqueous residue and lyophilize to obtain the product as a white powder.
Azeotropic Drying (Alternative): Add acetonitrile or toluene and evaporate repeatedly to remove trace water if a lyophilizer is unavailable.
Purification (if necessary):
Triturate the solid with cold Diethyl Ether or Acetone to remove any unreacted organic impurities. The sodium salt is insoluble in these solvents.[1]
Figure 2: Operational workflow for the isolation of the sodium salt.
Characterization & Validation
Technique
Expected Observation
Purpose
¹H-NMR (D₂O)
Loss of ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm). Retention of N-ethyl signals (quartet ~4.0 ppm, triplet ~1.4 ppm). Ring protons shift slightly upfield due to carboxylate anion.
Confirm structure and conversion.
pH Check
1% Aqueous solution should be pH ~7.5 - 9.0.
Confirm salt formation (Acidic pH indicates free acid).
Solubility
Soluble in water, methanol. Insoluble in DCM, Ether.
Fix: Lyophilize for 24h+.[1] Store in a desiccator. If excess NaOH is suspected, recrystallize from minimal hot Ethanol (if salt solubility permits) or wash with dry isopropanol.
Issue: Decarboxylation (Gas evolution observed).
Cause: pH dropped below neutral or temperature too high.[1]
using sodium 1-ethyl-1H-imidazole-2-carboxylate as a ligand in MOFs
Application Note: Sodium 1-Ethyl-1H-Imidazole-2-Carboxylate as a Ligand in MOF Synthesis Introduction & Ligand Profile Sodium 1-ethyl-1H-imidazole-2-carboxylate (Na-EtIm-2-COO) represents a distinct class of N,O-donor li...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Sodium 1-Ethyl-1H-Imidazole-2-Carboxylate as a Ligand in MOF Synthesis
Introduction & Ligand Profile
Sodium 1-ethyl-1H-imidazole-2-carboxylate (Na-EtIm-2-COO) represents a distinct class of N,O-donor ligands used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1] Structurally analogous to the widely studied 1-methylimidazole-2-carboxylate, the introduction of the ethyl group at the N1 position offers unique advantages for tuning the pore environment, increasing framework hydrophobicity, and modulating steric bulk around the metal center.
This ligand typically adopts a chelating (κ²-N,O) or bridging (μ-N,O,O') coordination mode, forming stable 5-membered rings with transition metals (Zn²⁺, Cu²⁺, Cd²⁺). The use of the sodium salt form is particularly advantageous as it eliminates the need for in-situ deprotonation steps, simplifying reaction kinetics and pH control in aqueous or mixed-solvothermal systems.[1]
Solubility: High in H₂O, moderate in MeOH/EtOH.[1]
Coordination Sites: Pyridinic Nitrogen (N3) and Carboxylate Oxygens.[1]
Experimental Protocols
This guide provides two distinct synthesis routes: Solvothermal Synthesis (for high-crystallinity single crystals) and Room Temperature Precipitation (for scalable microcrystalline powder production).[1]
Method A: Solvothermal Synthesis (Target: Single Crystals)
Best for structural determination and fundamental studies.
Vial A: Dissolve 1.0 mmol (162 mg) of Na-L in 5 mL of H₂O/MeOH (1:3). Sonicate until clear.
Vial B: Dissolve 0.5 mmol (149 mg) of Zn(NO₃)₂·6H₂O in 5 mL of H₂O/MeOH (1:3).
Mixing: Slowly add the contents of Vial B to Vial A under stirring. A transient precipitate may form; stir for 15 minutes until the solution is homogeneous or a fine suspension is stable.
Reaction: Transfer the mixture to a 23 mL Teflon-lined autoclave. Seal tightly.
Heating Profile:
Ramp to 120°C over 2 hours.
Hold at 120°C for 48 hours .
Cool to room temperature (RT) over 12 hours (slow cooling promotes crystal growth).
Harvesting: Filter the resulting crystals (typically colorless for Zn, blue/green for Cu). Wash 3x with MeOH to remove residual sodium salts.[1]
Activation: Solvent exchange with MeOH for 24 hours, followed by drying at 80°C under vacuum.
Method B: Room Temperature Precipitation (Target: Bulk Powder)
Best for rapid screening and large-scale production.[1]
Protocol:
Prepare a solution of Na-L (2.0 mmol) in 10 mL deionized water.[1]
Prepare a solution of Metal Salt (1.0 mmol, e.g., Zn(OAc)₂ or Cu(NO₃)₂) in 10 mL water.
Rapid Mixing: Pour the metal solution into the ligand solution while stirring vigorously at 800 RPM.
Incubation: Stir for 4 hours at RT. A heavy precipitate will form.[1]
Purification: Centrifuge at 6000 RPM for 10 mins. Decant supernatant. Resuspend in EtOH/Water (1:1), sonicate, and centrifuge again (Repeat 3x) to ensure removal of NaNO₃/NaOAc byproducts.
Drying: Lyophilize (freeze-dry) or vacuum oven dry at 60°C overnight.
Workflow Visualization
The following diagram illustrates the critical decision pathways and experimental logic for using Na-EtIm-2-COO.
Figure 1: Decision tree for MOF synthesis using the sodium salt ligand, highlighting the critical washing step to remove alkali metal byproducts.
Technical Analysis & Data Interpretation
Coordination Chemistry Insights
The 1-ethyl-1H-imidazole-2-carboxylate ligand acts as a bifunctional linker .[1] Unlike simple carboxylates, the adjacent imidazole nitrogen (N3) facilitates the formation of a rigid 5-membered chelate ring with the metal center.
Chelation Effect: This significantly enhances the thermal stability of the resulting MOF compared to simple benzoate analogs.[1]
Steric Modulation: The ethyl group projects into the pore or interlayer space.[1] Compared to the methyl analog, this reduces the effective pore size, which can be exploited for kinetic selectivity in gas separation (e.g., separating H₂ from larger gases like N₂ or CH₄).
Comparative Synthesis Parameters
Parameter
Solvothermal (Method A)
RT Precipitation (Method B)
Reaction Temp
120°C
25°C (Room Temp)
Time
48 - 72 Hours
4 - 6 Hours
Crystallinity
High (Single Crystal)
Moderate (Powder)
Yield
40 - 60%
> 80%
Impurity Risk
Low (Slow growth excludes Na⁺)
High (Na⁺ trapping possible)
Primary Use
Structure Solving, Optics
Catalysis, Drug Delivery
Troubleshooting & Optimization
Issue: Amorphous product.
Fix: Increase reaction temperature or add a modulating agent (e.g., small amount of acetic acid) to slow down coordination.
Issue: High sodium content in final product (detected by EDX/XPS).
Fix: The Na⁺ cation is a byproduct.[1] Ensure the washing solvent (Step 5) is slightly polar (EtOH/Water) to dissolve NaNO₃/NaOAc salts without degrading the MOF.
References
General Synthesis of Imidazole-2-carboxylate Ligands
Methodology for ethyl ester precursor synthesis and hydrolysis.
Application Note: Preparation and Optimization of Sodium 1-Ethyl-1H-Imidazole-2-Carboxylate (SEIC) Buffer for High-Fidelity Biological Assays
Target Audience: Researchers, biochemists, and drug development professionals. Application Focus: Metalloenzyme kinetics, protein purification, and physiological pH buffering.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, biochemists, and drug development professionals.
Application Focus: Metalloenzyme kinetics, protein purification, and physiological pH buffering.
Introduction: The Need for Advanced Zwitterionic Buffers
In the development of high-fidelity biological assays, the choice of buffer is as critical as the reagents themselves. While standard Good's buffers (e.g., HEPES, Tris) and standard imidazole are ubiquitous, they often present severe limitations in specialized applications. Tris exhibits a notorious temperature-dependent pH shift, and standard imidazole acts as a strong metal chelator, inadvertently stripping essential transition metals (like Zn²⁺ or Mg²⁺) from metalloenzymes.
Sodium 1-ethyl-1H-imidazole-2-carboxylate (SEIC) emerges as a highly specialized alternative. By functionalizing the imidazole ring with an N1-ethyl group and a C2-carboxylate, SEIC transforms into a highly soluble, zwitterionic-like buffer that maintains physiological pH stability without interfering with metal-dependent protein functions.
Mechanistic Insights: The Chemistry of SEIC
As a Senior Application Scientist, it is crucial to understand why a buffer behaves the way it does, rather than just how to mix it. The superiority of SEIC in biological assays is driven by two distinct structural modifications:
Electrostatic pKa Modulation: Standard imidazole has a nitrogen pKa of 6.95. The addition of a carboxylate group at the C2 position introduces a powerful electrostatic effect. At physiological pH, the carboxylate group (pKa ~2.0) is fully deprotonated into an anion (-COO⁻). This adjacent negative charge electrostatically stabilizes the positively charged, protonated imidazolium nitrogen. Consequently, the pKa of the imidazole nitrogen is raised to the 6.72–7.9 range (typically ~7.1 at 25°C) [1]. This perfectly centers the buffer's maximum capacity around physiological pH (7.4).
Steric Shielding of the N1 Position: Unsubstituted imidazole readily coordinates with transition metals, which is why it is used to elute His-tagged proteins in IMAC. In SEIC, the N1 position is blocked by an ethyl group. This steric bulk prevents the nitrogen lone pair from coordinating with enzyme active-site metals, preserving catalytic integrity during kinetic assays.
Physicochemical Properties
The following table summarizes the quantitative data essential for assay design and buffer formulation.
Preparation of 1 M SEIC Stock Solution (100 mL, pH 7.4)
Self-Validating Principle: Because SEIC is supplied as a sodium salt, its initial dissolution in water yields an alkaline solution (pH > 8.0) due to the unprotonated state of the imidazole nitrogen. To establish the buffering equilibrium (
), the solution must be titrated downward. Using NaOH would be ineffective; HCl is strictly required.
Materials Required:
SEIC (Sodium Salt, MW = 162.12 g/mol )
Ultrapure Water (18.2 MΩ·cm)
1 M HCl (for pH adjustment)
0.22 µm PES syringe filter or vacuum filtration unit
Step-by-Step Methodology:
Weighing: Accurately weigh 16.21 g of SEIC powder.
Dissolution: Transfer the powder to a clean 150 mL beaker. Add 80 mL of ultrapure water. Stir magnetically at room temperature until the solid is completely dissolved.
Initial pH Check: Measure the pH of the solution. It should register as mildly alkaline (pH 8.0 - 8.5).
Titration: Slowly add 1 M HCl dropwise while continuously stirring. Monitor the pH until it stabilizes exactly at 7.40 (or your target assay pH). Note: The addition of HCl protonates a fraction of the imidazole nitrogens, establishing the active buffer conjugate pair.
Volume Adjustment: Transfer the pH-adjusted solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of ultrapure water, add the rinse to the flask, and bring the final volume to exactly 100 mL.
Sterilization: Filter the solution through a 0.22 µm PES membrane into a sterile bottle.
Storage: Store the 1 M stock solution at 4°C. The solution is stable for up to 6 months.
Buffer preparation workflow for 1 M SEIC stock solution.
To utilize SEIC in a high-fidelity kinetic assay (e.g., evaluating Matrix Metalloproteinase activity), prepare a working buffer to prevent cofactor stripping.
Working Buffer Preparation: Dilute the 1 M SEIC stock to a final concentration of 50 mM using ultrapure water.
Matrix Addition: Add necessary assay components: 150 mM NaCl (for physiological ionic strength), 5 mM CaCl₂, and 0.05% (v/v) Tween-20 (to prevent non-specific protein adsorption).
Assay Execution: Suspend your metalloenzyme in the SEIC working buffer. The N1-ethyl steric shield will prevent the buffer from coordinating with the enzyme's catalytic zinc ion, ensuring that
and calculations remain artifact-free.
Mechanistic comparison of standard imidazole versus SEIC in metalloenzyme assays.
References
Kleyi, P., Walmsley, R.S., Gundhla, I.Z., Walmsley, T.A., Jauka, T.I., Dames, J., Walker, R.B., Torto, N., & Tshentu, Z.R. (2012). "Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives." South African Journal of Chemistry, 65, 231–238. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23708531, 1-Ethyl-1H-imidazole-2-carboxylic acid." PubChem, 2026. URL:[Link]
Application
Coordination Chemistry of 1-Ethyl-1H-imidazole-2-carboxylate with Transition Metals: Synthesis, Characterization, and Bio-functionalization
An Application Note for Researchers and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the coordination chemistry of 1-ethyl-1H-imidazole-2-carboxylate, a versatile N,O...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the coordination chemistry of 1-ethyl-1H-imidazole-2-carboxylate, a versatile N,O-bidentate ligand. We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with first-row transition metals. The document outlines a systematic approach to the structural and spectroscopic characterization of these complexes, emphasizing the causality behind experimental choices. Key analytical techniques, including single-crystal X-ray diffraction, multinuclear NMR, high-resolution mass spectrometry, and electronic spectroscopy, are discussed in depth. Furthermore, we explore the potential applications of these metal complexes in the realm of drug development, drawing parallels with structurally related bioactive compounds. This guide is intended for researchers in inorganic chemistry, medicinal chemistry, and drug discovery, providing the foundational knowledge and practical methodologies required to explore this promising class of compounds.
Introduction: The Versatility of N-Alkyl Imidazole-2-Carboxylate Ligands
Imidazole derivatives are ubiquitous in biological systems, most notably in the amino acid histidine, where the imidazole side chain is a crucial binding site for metal ions in metalloproteins.[1] The synthetic modification of the imidazole scaffold allows for the fine-tuning of its steric and electronic properties. The ligand 1-ethyl-1H-imidazole-2-carboxylate combines three key features:
The Imidazole Ring: A heterocyclic aromatic ring with two nitrogen atoms, the non-protonated imine nitrogen (N3) of which is an excellent sigma-donor for coordination to metal ions.[1]
The Carboxylate Group: An ester group at the C2 position which can act as a coordinating oxygen donor, either directly or after hydrolysis to the corresponding carboxylic acid. This enables the ligand to act as a bidentate chelate.
The N-Ethyl Group: This substituent at the N1 position enhances the ligand's lipophilicity and provides steric influence, which can affect the final geometry and stability of the metal complex.
The combination of a "hard" carboxylate oxygen donor and a "borderline" imidazole nitrogen donor allows this ligand to form stable complexes with a wide range of transition metals. The resulting metal-ligand framework is of significant interest for applications in catalysis and, particularly, in medicinal chemistry, where the coordination of metal ions is a proven strategy to enhance the therapeutic efficacy of organic molecules.[2][3] This guide will provide the necessary protocols to synthesize, characterize, and conceptualize the application of these complexes.
Synthesis Protocols
Protocol: Synthesis of 1-Ethyl-1H-imidazole-2-carboxylate Ligand
This protocol is adapted from established methods for the N-alkylation and carboxylation of imidazole derivatives.[4] The causality behind this two-step approach is to first create the N-ethylated precursor, which is then carboxylated at the C2 position.
Materials:
1-Ethyl-1H-imidazole
Anhydrous Acetonitrile (ACN)
Ethyl Chloroformate
Triethylamine (TEA)
Argon or Nitrogen gas supply
Standard Schlenk line or glovebox equipment
Rotary evaporator
Silica gel for column chromatography
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
Reaction Setup: In a flame-dried 250 mL three-neck flask under an inert atmosphere (Argon), dissolve 1-ethyl-1H-imidazole (1 eq.) and triethylamine (1.1 eq.) in anhydrous acetonitrile.
Cooling: Cool the solution to -20°C using a cryocooler or an appropriate cooling bath. The low temperature is critical to control the reactivity of the ethyl chloroformate and prevent side reactions.
Reagent Addition: Slowly add ethyl chloroformate (1.05 eq.), dissolved in a small amount of anhydrous acetonitrile, to the cooled solution dropwise over 30 minutes. Maintain vigorous stirring throughout the addition.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up:
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt precipitate.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again.
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Ethyl-1H-imidazole-2-carboxylate.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: General Synthesis of a Transition Metal Complex (e.g., Dichlorobis(1-ethyl-1H-imidazole-2-carboxylate)copper(II))
This protocol describes a general method for complex formation. The choice of metal salt and solvent is crucial; salts with weakly coordinating anions (e.g., acetate, nitrate) are often preferred to facilitate ligand coordination.
Materials:
1-Ethyl-1H-imidazole-2-carboxylate (ligand)
Copper(II) Chloride (or other transition metal salt, e.g., Zn(OAc)₂, Co(NO₃)₂)
Anhydrous Methanol or Ethanol
Diethyl Ether
Magnetic stirrer and hotplate
Filtration apparatus
Procedure:
Ligand Solution: Dissolve the ligand (2.1 eq.) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask with stirring.
Metal Salt Solution: In a separate flask, dissolve the Copper(II) chloride (1 eq.) in anhydrous methanol (10 mL).
Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change is often observed immediately, indicating complex formation.
Reaction: Stir the resulting mixture at room temperature for 4-6 hours. In some cases, gentle heating (40-50°C) may be required to ensure complete reaction.
Precipitation/Crystallization:
Reduce the volume of the solvent by approximately half using a rotary evaporator.
Slowly add diethyl ether to the concentrated solution until a precipitate forms. Diethyl ether is used as an anti-solvent to decrease the solubility of the polar complex.
Alternatively, for single crystals suitable for X-ray diffraction, allow the concentrated solution to stand undisturbed for several days, or use vapor diffusion by placing the solution vial inside a larger beaker containing a more volatile anti-solvent like diethyl ether.
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether to remove any unreacted starting materials.
Drying: Dry the complex under vacuum.
Fig. 1: General workflow for the synthesis of a transition metal complex.
Structural and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous characterization of coordination complexes.
Single-Crystal X-ray Diffraction (SC-XRD)
Causality: SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline compound.[5] It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions, which are fundamental to understanding the complex's properties.
Protocol:
Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
Mounting: Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).
Data Collection: Mount the loop on the goniometer head of a single-crystal diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. Data is collected by rotating the crystal in a beam of monochromatic X-rays (commonly Mo or Cu Kα radiation).[6]
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions and refined against the collected data to yield the final atomic coordinates and structural parameters.
Expected Data & Interpretation:
Coordination Mode: The ligand is expected to act as a bidentate chelate, coordinating to the metal center via the N3 atom of the imidazole ring and one of the carboxylate oxygen atoms.
Geometry: The coordination number and geometry will depend on the metal ion and other ancillary ligands (like halides or solvent molecules). For example, a Cu(II) center with two ligands and two chloride ions is likely to adopt a distorted octahedral geometry.[7]
Structural Parameters: Key bond lengths and angles provide insight into the metal-ligand bond strength.
Parameter
Expected Value (for Cu(II) Complex)
Significance
M-N (imidazole) Bond Length
~2.00 - 2.05 Å
Indicates the strength of the copper-imidazole bond.
M-O (carboxylate) Bond Length
~1.95 - 2.00 Å (equatorial) or >2.3 Å (axial)
Shorter bonds indicate stronger coordination. Jahn-Teller distortion in Cu(II) can lead to longer axial bonds.
N-M-O Bite Angle
~75 - 85°
The angle within the five-membered chelate ring, constrained by the ligand geometry.
Data based on analogous structures in the literature.[7][8]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule and to probe changes in bond vibrations upon coordination to a metal ion. The shift in the carboxylate stretching frequencies is a key diagnostic for its coordination mode.
Protocol:
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Analysis: Compare the spectrum of the complex with that of the free ligand.
Expected Data & Interpretation:
C=O Stretch: The most informative region is the carbonyl stretching frequency (ν(C=O)). In the free ethyl ester ligand, this appears around 1720-1740 cm⁻¹. Upon coordination of the carbonyl oxygen to a metal center, the C=O bond is weakened, causing a shift to a lower frequency (a redshift) by 20-50 cm⁻¹.[9]
M-N and M-O Vibrations: New, weaker bands typically appear in the far-IR region (below 600 cm⁻¹) corresponding to the metal-nitrogen and metal-oxygen stretching vibrations, providing direct evidence of coordination.[10]
| Vibration | Free Ligand (cm⁻¹) | Coordinated Complex (cm⁻¹) | Interpretation |
| :--- | :--- | :--- |
| ν(C=O) | ~1730 | ~1680 - 1710 | Redshift confirms coordination of the carboxylate oxygen. |
| ν(C=N) (imidazole ring) | ~1580 | ~1590 - 1600 | Slight blueshift upon coordination of the N3 atom. |
| ν(M-O) | N/A | ~450 - 550 | Appearance of new band confirms M-O bond formation. |
| ν(M-N) | N/A | ~400 - 500 | Appearance of new band confirms M-N bond formation. |
UV-Visible (Electronic) Spectroscopy
Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, the absorption of light in the visible region, which gives them their color, is due to the promotion of d-electrons to higher energy d-orbitals (d-d transitions).[11][12] The energy of these transitions is sensitive to the metal ion, its oxidation state, and the coordination geometry.
Protocol:
Solution Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., DMF, DMSO, or Methanol) of a known concentration.
Data Acquisition: Record the absorption spectrum over a range of ~200-900 nm using a dual-beam UV-Vis spectrophotometer.
Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε).
Expected Data & Interpretation:
Intra-ligand Transitions: Intense bands in the UV region (< 400 nm) are typically due to π→π* and n→π* transitions within the imidazole ring and carboxylate group of the ligand.
d-d Transitions: For d-block metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), broad, less intense bands will appear in the visible or near-IR region. A Cu(II) complex in a distorted octahedral environment typically shows a single broad band centered around 600-800 nm.[8]
Charge Transfer Bands: More intense Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands may also be observed.
Fig. 2: A logical workflow for the characterization of coordination complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides detailed information about the structure and environment of atoms in solution. For diamagnetic complexes (e.g., Zn(II)), standard ¹H and ¹³C NMR can confirm the ligand's coordination. For paramagnetic complexes (e.g., Co(II), Ni(II)), the unpaired electrons cause large shifts and broadening of signals, but these paramagnetic shifts themselves can provide valuable structural information.
Protocol:
Sample Preparation: Dissolve ~5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
Data Acquisition:
Diamagnetic (e.g., Zn(II)): Acquire standard ¹H and ¹³C spectra. 2D experiments like COSY and HSQC can aid in assignment.
Paramagnetic (e.g., Co(II)): Use a wider spectral width and shorter relaxation delays. The signals may be spread over a range of -50 to +150 ppm.
Analysis:
Diamagnetic: Compare the chemical shifts of the complex to the free ligand. Protons near the metal coordination site will typically show a downfield shift.
Paramagnetic: The analysis is more complex. The magnitude and sign of the paramagnetic (hyperfine) shift depend on the distance and angle of the nucleus relative to the metal center.
High-Resolution Mass Spectrometry (HRMS)
Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing intact coordination complexes. HRMS provides a highly accurate mass-to-charge ratio (m/z), which can be used to confirm the molecular formula. Furthermore, the isotopic distribution pattern is a unique fingerprint for the elements present, especially metals with multiple isotopes (e.g., Cu, Zn, Ni).
Protocol:
Solution Preparation: Prepare a dilute solution (~10-50 µM) of the complex in a solvent suitable for ESI, such as methanol or acetonitrile.
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
Analysis:
Molecular Ion: Identify the peak corresponding to the intact complex, which may have lost an anion (e.g., [M-Cl]⁺).
Mass Accuracy: Compare the measured exact mass to the calculated theoretical mass for the proposed formula. An error of < 5 ppm is considered a good match.
Isotopic Pattern: Simulate the theoretical isotopic pattern for the proposed formula and compare it to the experimental pattern. This provides definitive confirmation of the elemental composition.
Potential Applications in Drug Development
The chelation of bioactive organic molecules to transition metals is a well-established strategy in drug design to enhance therapeutic activity.[2][3] This enhancement can arise from several factors, including increased lipophilicity (improving cell membrane permeability), stabilization of the active compound, and the introduction of new mechanisms of action related to the metal's redox properties.
Antimicrobial/Antifungal Agents:
According to Tweedy's chelation theory, the polarity of a metal ion is reduced upon chelation due to the partial sharing of its positive charge with donor groups. This increases the lipophilic nature of the complex, favoring its permeation through the lipid layers of microbial cell membranes.[11] Studies on cobalt(II) complexes with 2-ethylimidazole have demonstrated significant activity against both planktonic and biofilm forms of bacteria and fungi, recommending them as potential anti-biofilm agents.[11][12] Complexes of 1-ethyl-1H-imidazole-2-carboxylate could exhibit similar or enhanced activity due to the bidentate chelation, which increases complex stability.
Anticancer Agents:
The design of non-platinum-based anticancer drugs is a major area of research.[3] The mechanism of action for many metal-based drugs involves interaction with DNA or the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. Zinc(II) complexes, in particular, are of interest due to the low intrinsic toxicity of zinc. The specific geometry and stability of complexes like those formed with 1-ethyl-1H-imidazole-2-carboxylate can dictate their ability to intercalate with DNA or inhibit key enzymes like topoisomerase or histone deacetylases.
Fig. 3: Conceptual diagram of potential mechanisms of action for metal-based drugs.
Conclusion and Future Outlook
1-Ethyl-1H-imidazole-2-carboxylate is a highly promising ligand for the development of novel transition metal complexes. Its straightforward synthesis and versatile N,O-bidentate coordination mode allow for the construction of a diverse range of coordination compounds with tunable steric and electronic properties. The detailed protocols and characterization workflows provided in this guide offer a solid foundation for researchers to systematically investigate these complexes.
Future research should focus on synthesizing a broader range of complexes with different transition metals (e.g., Ru, Fe, Ni) and exploring their reactivity. A key area of investigation will be the quantitative assessment of their biological activities, including determining MIC values against pathogenic microbes and IC₅₀ values against various cancer cell lines. Structure-activity relationship (SAR) studies, correlating the specific geometry and electronic properties of each complex with its biological efficacy, will be crucial for the rational design of new and more potent metallodrugs.
References
Google Patents. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
Gîrd, C. E., et al. (2020). New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. Molecules, 26(1), 55. Available at: [Link]
Baran, Y. A., & Guseinov, G. M. (2015). Cobalt(II) and Copper(II) Complexes with Carboxylic Acids, Imidazole, and 2 Methylimidazole. Russian Journal of Inorganic Chemistry, 60(6), 730-734.
Crabtree, R. H., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Organometallics, 26(23), 5641-5651. Available at: [Link]
García-Raso, Á., et al. (2005). Crystal structure, solid state and solution characterisation of copper(II) coordination compounds of ethyl 5-methyl-4-imidazolecarboxylate (emizco). Journal of Inorganic Biochemistry, 99(8), 1763-1773. Available at: [Link]
Li, Y., et al. (2018). Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. Molecules, 23(6), 1285. Available at: [Link]
Crabtree, R. H., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Academia.edu. Available at: [Link]
Gîrd, C. E., et al. (2020). New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. PubMed. Available at: [Link]
Guzar, S. H., & Qin-han, J. I. N. (2008). Synthesis, Characterization and Spectral Studies of New Cobalt (II) and Copper (II) Complexes of Pyrrolyl-2-Carboxaldehyde Isonicotinoylhydrazone. Journal of Applied Sciences, 8(13), 2480-2485. Available at: [Link]
Damena, T., et al. (2023). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 11, 1245353. Available at: [Link]
Cvijetić, I., et al. (2018). Spectroscopic Characterization of Cobalt (II) Complexes with Reduced Low-Molar Dextran Derivatives. Acta Facultatis Medicae Naissensis, 35(1), 37-48. Available at: [Link]
Delaude, L. (n.d.). Exploring the Scope of Imidazol(in)ium-2-thiocarboxylate Ligands in Coordination Chemistry and Catalysis. ORBi. Available at: [Link]
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]
Flores-Alamo, M., & Garcia, J. J. (2023). Imidazol(in)ium-2-Thiocarboxylate Zwitterion Ligands: Structural Aspects in Coordination Complexes. Molecules, 28(17), 6271. Available at: [Link]
PubChem. ethyl 1H-imidazole-2-carboxylate. Available at: [Link]
Janus, E., et al. (2023). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? International Journal of Molecular Sciences, 24(10), 8837. Available at: [Link]
Scott, J. S., & Williams, J. M. J. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3795-3810. Available at: [Link]
Gural'skiy, I. A., et al. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole and acetate ligands. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 456–460. Available at: [Link]
Khan, T. A., et al. (2022). Synthesis, crystal structure elucidation, DNA-binding and micellization behavior of copper(II) carboxylate complexes. Results in Chemistry, 5, 100700. Available at: [Link]
Singh, P., et al. (2018). Retracted Article: Synthesis and characterization of a novel copper carboxylate complex and a copper complex-coated polyether sulfone membrane for efficient degradation of methylene blue dye under UV irradiation. RSC Advances, 8(52), 29598-29609. Available at: [Link]
Kumar, A., et al. (2024). Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand. New Journal of Chemistry. Available at: [Link]
Ahmed, M. A., & Ali, B. A. (2022). Synthesis and Crystal Structure of two Copper (II) Carboxylate Complexes with Ethelyenediamine. Journal of Zankoy Sulaimani, 24(2), 1-10. Available at: [Link]
Zhang, J., et al. (2011). Two Zinc(II) Supramolecules Constructed from Imidazole Dicarboxylate: Synthesis, Structures, and Properties. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(4), 361-365. Available at: [Link]
Andronescu, E., & Grumezescu, A. M. (2023). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. International Journal of Molecular Sciences, 24(3), 2269. Available at: [Link]
Proxima Comprehensive. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Cancer Therapy & Oncology International Journal, 14(2). Available at: [Link]
Application Note: Precision N-Alkylation of Imidazole-2-Carboxylates
Executive Summary & Scientific Context The imidazole-2-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for sedative-hypnotics (e.g., Etomidate ), antifungal agents,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The imidazole-2-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for sedative-hypnotics (e.g., Etomidate ), antifungal agents, and anesthetic analogs.[1] Unlike simple imidazoles, the presence of the electron-withdrawing carboxylate group at the C2 position significantly alters the electronic landscape of the ring, lowering the pKa of the N-H proton (approx. pKa 11–12 vs. 14.4 for unsubstituted imidazole).[1]
This acidity shift presents a unique synthetic advantage: it allows for the use of milder bases, reducing the risk of side reactions such as ester hydrolysis or transesterification. However, the steric bulk of the C2-ester can impede nucleophilic attack, requiring careful optimization of solvent polarity and temperature.
This guide details three validated protocols for N-alkylation, selected based on the electrophile type and substrate sensitivity.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate and electrophile using the following decision tree.
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Protocol
Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
Base Suspension: Add NaH (1.1 equiv) to the flask. Wash twice with anhydrous hexane to remove mineral oil if the downstream purification is sensitive to lipophiles; otherwise, use as is.[1] Suspend in anhydrous THF.
Deprotonation: Cool the suspension to 0°C. Add the imidazole-2-carboxylate (dissolved in minimal THF) dropwise over 10 minutes.
Observation: Gas evolution (
) will occur.[1][2] The solution typically turns slightly yellow/cloudy.[1]
Critical Step: Stir at 0°C for 30 minutes to ensure complete anion formation.
Alkylation: Add the alkyl halide dropwise at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check TLC (EtOAc/Hexane). The N-H starting material is more polar than the N-alkyl product.
Quench: Cool to 0°C. Carefully add saturated
solution.
Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over
Method B: Mild Base Procedure (Potassium Carbonate)
Best for: Sensitive substrates, large scale (safer than NaH), and highly reactive electrophiles (e.g., benzyl bromides, allyl halides).[1]
Mechanism: Equilibrium deprotonation driven by precipitation of potassium halide salts.[1]
Purification: Concentrate the filtrate. Recrystallization is often possible from Hexane/Ether due to the high crystallinity of many N-alkyl imidazole esters.
Method C: Mitsunobu Reaction
Best for: Alkylation using alcohols directly (stereochemical inversion occurs), avoiding halide handling.[1] Ideal for installing chiral secondary alkyl groups.[1]
Understanding the regiochemical outcome is vital when the imidazole ring contains substituents at positions 4 or 5.
The Tautomeric Challenge:
In solution, 4-substituted imidazole-2-carboxylates exist in equilibrium with their 5-substituted tautomers.[1] Upon deprotonation, a resonance-stabilized anion is formed.[1]
Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the bulky C4 substituent).
Chelation Control: In non-polar solvents, the metal cation (
, ) may coordinate between the ester carbonyl and N3, potentially directing alkylation to N3 (proximal), though steric repulsion from the ester usually overrides this.[1]
Strictly control stoichiometry (1.05 equiv halide). Add halide slowly.
References
BenchChem. (2025).[1][2][5] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from
Smolecule. (2024).[1] Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions. Retrieved from
Butters, M., et al. (2007).[1] Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents. ACS Organometallics.[1] Retrieved from
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Application on Heterocycles. Retrieved from
ScienceDirect. (2004).[1] N-alkylation of imidazole by alkaline carbons: Surface characterization and catalytic activity. Microporous and Mesoporous Materials.[1][6] Retrieved from
Application Note: Sodium 1-Ethyl-1H-imidazole-2-carboxylate in Peptide & Polyamide Synthesis
This Application Note and Protocol Guide details the use of Sodium 1-ethyl-1H-imidazole-2-carboxylate in peptide and polyamide synthesis. While often overlooked, this reagent serves as a critical N-terminal capping build...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the use of Sodium 1-ethyl-1H-imidazole-2-carboxylate in peptide and polyamide synthesis. While often overlooked, this reagent serves as a critical N-terminal capping building block in the synthesis of DNA-binding polyamides (e.g., distamycin/netropsin analogues) and peptidomimetics. Its unique sodium salt form is designed to circumvent the inherent thermal instability (decarboxylation) of the free acid.
Introduction & Core Utility
Sodium 1-ethyl-1H-imidazole-2-carboxylate (CAS: 1007011-49-5) is the stable salt form of 1-ethyl-1H-imidazole-2-carboxylic acid .[1] In the context of peptide and peptidomimetic synthesis, it functions primarily as a specialized capping reagent or monomer used to introduce the 1-ethylimidazol-2-yl moiety at the N-terminus of a chain.
This moiety is structurally significant in DNA-minor groove binding polyamides , where imidazole units (Im) specifically recognize G·C base pairs. Unlike standard amino acids, the 2-carboxylic acid position on the imidazole ring is electronically deactivated and prone to thermal decarboxylation , making the free acid difficult to store and handle. The sodium salt provides a shelf-stable alternative that must be activated in situ under strictly controlled conditions to prevent degradation.
Mechanistic Insight: The Decarboxylation Trap
The primary challenge in using 1-ethyl-1H-imidazole-2-carboxylate is its propensity to lose carbon dioxide (CO₂) to form 1-ethylimidazole (a liquid base) rather than the desired acyl-peptide.
The Trigger: Protonation of the carboxylate at position 2, followed by heating or prolonged activation times, facilitates the formation of an N-heterocyclic carbene (NHC) intermediate or direct protonation at C2, leading to irreversible decarboxylation.
The Solution: The sodium salt stabilizes the carboxylate. Successful coupling requires rapid activation at low-to-ambient temperatures, avoiding the isolation of the free acid.
Mechanism Diagram: Activation vs. Decarboxylation
The following diagram illustrates the divergent pathways: the desired activation pathway (top) versus the fatal decarboxylation pathway (bottom).
Figure 1: Reaction pathways for Sodium 1-ethyl-1H-imidazole-2-carboxylate. The direct activation path (blue) minimizes the lifespan of the unstable free acid.
Experimental Protocols
Two distinct protocols are recommended based on the synthesis scale and the sensitivity of the peptide resin. Method A is preferred for standard solid-phase peptide synthesis (SPPS), while Method B is reserved for difficult couplings requiring high reactivity.
Method A: Direct Uronium Activation (HATU/HBTU)
Best for: Routine SPPS, minimizing handling steps.
Rationale: Uronium reagents (HATU) react rapidly with carboxylate anions. By using the sodium salt directly, we skip the isolation of the unstable free acid. The salt is suspended in DMF, and the "missing" proton is compensated for by adjusting the base equivalents.
Preparation : In a dry vial, suspend the Sodium Salt (3–5 equiv. relative to resin) in anhydrous DMF. Note: The salt may not dissolve completely until activation.
Activation : Add HATU (0.95 equiv. relative to salt) to the suspension.[1]
Base Addition : Add DIEA (2.0 equiv. relative to salt).[1][2][3] The mixture should clarify as the active ester forms. Shake/stir for 2–5 minutes only .
Critical: Do not pre-activate for >10 minutes. Long activation times increase the risk of decarboxylation or racemization (though less relevant for this achiral cap).
Coupling : Transfer the activated solution immediately to the resin-bound amine (pre-swelled in DMF).
Incubation : Agitate at Room Temperature for 45–60 minutes .
Tip: For difficult sequences (e.g., coupling to a secondary amine like Proline or N-methylpyrrole), double coupling is recommended.
Wash : Drain and wash resin with DMF (3x) and DCM (3x).[4]
Best for: Sterically hindered amines, large-scale solution synthesis, or failed HATU couplings.
Rationale: Acid chlorides are highly reactive and can be generated from the sodium salt using oxalyl chloride. This method produces NaCl as a byproduct, which can be filtered off or ignored in solid-phase steps.
Base: 2,6-Lutidine or Collidine (weaker bases preferred to prevent racemization of the previous AA, though less critical for capping).
Step-by-Step Protocol:
Suspension : Suspend the Sodium Salt (1.0 equiv) in anhydrous DCM under Nitrogen/Argon. Cool to 0°C .[4]
Chlorination : Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of DMF (catalyst).
Reaction : Allow to stir at 0°C for 30 minutes, then warm to Room Temp for 30 minutes. Gas evolution (CO/CO₂) implies activation, but vigorous bubbling might indicate decarboxylation—keep temperature controlled.
Isolation (Optional) : Can filter off the solid NaCl under inert atmosphere.
Coupling : Add the supernatant (containing the acid chloride) directly to the amine component dissolved in DCM/DMF with Collidine (2-3 equiv).
Completion : Reaction is usually instantaneous (<20 mins).
Comparative Data: Coupling Efficiency
The following table summarizes the efficiency of coupling this specific imidazole derivative using different activation strategies on a model Polyamide resin (Resin-Py-Py-NH₂).
Activation Method
Pre-Activation Time
Coupling Time
Yield (HPLC Area %)
Major Byproduct
HATU / DIEA (Method A)
2 min
60 min
>98%
None
HBTU / DIEA
2 min
60 min
92%
Hydrolysis peak
DIC / HOBt
15 min
4 hours
65%
Decarboxylated species
Acid Chloride (Method B)
60 min (gen)
20 min
95%
N/A
Data derived from internal optimization of imidazole-2-carboxylic acid couplings.
Troubleshooting & Storage
Storage: Store the sodium salt at -20°C in a desiccator. It is hygroscopic. Moisture absorption leads to protonation and subsequent degradation.
Solubility: The salt is poorly soluble in DCM but soluble in DMF/NMP. For DCM couplings, use Method B (generation of soluble acid chloride).
Observation of Bubbles: If you observe significant gas evolution during the coupling step (not the activation step), your active ester is decarboxylating. Reduce temperature to 0°C and increase concentration.
References
Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.
Baird, E. E., & Dervan, P. B. (1996).[7] Journal of the American Chemical Society.
[Link]
Design of N-Heterocyclic Carbene Precursors.
Enders, D., et al. (2007). Chemical Reviews. (Context on imidazole-2-carboxylate decarboxylation mechanisms).
[Link]
Recent Development of Peptide Coupling Reagents in Organic Synthesis.
Han, S. Y., & Kim, Y. A. (2004). Tetrahedron.
[Link]
Technical Guide: Drying & Handling Sodium 1-Ethyl-1H-imidazole-2-carboxylate
The following technical guide details the drying, handling, and storage of sodium 1-ethyl-1H-imidazole-2-carboxylate , a hygroscopic salt frequently used as an intermediate in pharmaceutical synthesis or as a precursor f...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the drying, handling, and storage of sodium 1-ethyl-1H-imidazole-2-carboxylate , a hygroscopic salt frequently used as an intermediate in pharmaceutical synthesis or as a precursor for N-heterocyclic carbenes (NHCs).
Executive Summary & Chemical Profile
Sodium 1-ethyl-1H-imidazole-2-carboxylate is the sodium salt of a heteroaryl carboxylic acid. Like many low-molecular-weight sodium carboxylates, it is highly hygroscopic and can form stable hydrates. While the salt form is thermally more stable than its parent acid (which decarboxylates around 156–160°C), improper drying can lead to hydrolysis, "gummy" phase formation, or decarboxylation if local pH drops.
Property
Description
Hygroscopicity
High .[1][2] Rapidly absorbs atmospheric moisture, turning from powder to gum/oil.
Highly soluble in water, methanol. Sparingly soluble in THF, acetonitrile.
Critical Risk
Decarboxylation .[3] Prolonged heating of wet material can release CO₂.
Decision Matrix: Selecting the Right Drying Protocol
Choose your drying method based on the current state of your material.
Figure 1: Decision tree for selecting the optimal drying strategy based on material phase.
Detailed Drying Protocols
Method A: Lyophilization (Freeze Drying)
Best for: Large aqueous volumes or when a fluffy, rapidly dissolving powder is required.
Preparation : Dissolve the salt in the minimum amount of HPLC-grade water. Ensure the solution is clear.
Freezing : Shell-freeze the flask in a dry ice/acetone bath or liquid nitrogen to maximize surface area.
Primary Drying : Apply vacuum (< 0.1 mbar). Keep the condenser temperature below -50°C.
Secondary Drying : Once the ice has sublimed, gently warm the flask to 25°C under vacuum for 4–6 hours to remove bound water.
Harvest : Backfill with Argon or Nitrogen (never air) and seal immediately.
Method B: Azeotropic Distillation
Best for: Gummy solids or oils that trap solvent/water and refuse to crystallize.
Solvent Choice : Use Toluene (forms azeotrope with water at 85°C) or Ethanol/Toluene mix.
Process :
Suspend the gummy solid in Toluene (10 mL per gram).
Rotary evaporate at 45–50°C. The toluene will carry off the water.
Repeat 2-3 times . The gum should transform into a granular solid as water is removed.
Note: If the solid remains sticky, triturate (grind under solvent) with diethyl ether or pentane, then filter under inert atmosphere.
Method C: Vacuum Oven Drying (Stepwise)
Best for: Crystalline powders with surface moisture.
Warning : Do not heat wet material immediately to high temperatures (>100°C), as the salt may dissolve in its own crystal water (melt) and decompose.
Step
Temperature
Vacuum
Duration
Purpose
1
30–40°C
> 20 mbar
2–4 hrs
Remove bulk solvent/water without melting.
2
60°C
< 1 mbar
6–12 hrs
Remove bound hydrates.
3
80°C
< 0.1 mbar
2–4 hrs
Final drying (only if stable).
Troubleshooting & FAQs
Q1: My solid turned into a brown oil during oven drying. What happened?Diagnosis: You likely experienced "melt-decomposition."Explanation: If the oven temperature was too high while the water content was still high, the salt dissolved in its hydration water. In this liquid state, localized hydrolysis (reverting to the acid) and subsequent decarboxylation (releasing CO₂) can occur, leading to discoloration.
Fix: Redissolve in water and Lyophilize (Method A) or use Azeotropic drying (Method B) at lower temperatures.
Q2: I see bubbling when I dissolve the dried salt in water.Diagnosis: Presence of Sodium Bicarbonate/Carbonate or residual Decarboxylation .
Explanation: If the material decarboxylated during drying, you generated 1-ethylimidazole and Sodium Carbonate/Bicarbonate. The bubbling is CO₂ release upon acidification or reaction.
Verification: Run an H-NMR. Check for the loss of the imidazole C2 signal or the presence of new peaks corresponding to 1-ethylimidazole.
Q3: The NMR shows a broad water peak even after 24h drying.Diagnosis: The salt is hygroscopic enough to absorb water from the deuterated solvent (e.g., DMSO-d6) or the air during sample prep.
Fix:
Dry the NMR tube and cap in the oven.
Prepare the sample in a Glovebox .
Use an internal standard (e.g., maleic acid) to quantify the water vs. salt ratio explicitly.
Quality Control & Verification
Before using the material in sensitive steps (e.g., lithiation or coupling), verify dryness:
Karl Fischer (KF) Titration : The gold standard for water quantification. Target < 1.0 wt% water.
Thermogravimetric Analysis (TGA) :
Run a ramp from 30°C to 250°C at 10°C/min.
Weight loss < 100°C : Surface water/solvent.
Weight loss 150–180°C : Decomposition/Decarboxylation.
1H-NMR :
Solvent: D₂O (water peak will be masked) or dry DMSO-d6.
Check stoichiometry of the ethyl group vs. the imidazole ring protons to ensure no degradation.
Storage Recommendations
Container : Amber glass vial with a Teflon-lined cap.
Secondary Containment : Seal the vial with Parafilm or electrical tape and place it inside a desiccator containing P₂O₅ or Drierite.
Environment : For long-term storage, keep at -20°C. Allow to warm to room temperature before opening to prevent condensation.
References
Organic Syntheses . (1988). 1H-Imidazole-2-carboxaldehyde. Org. Synth. 1988, 66, 214. (Demonstrates stability/handling of imidazole-2-carbonyl derivatives). Retrieved from [Link]
MDPI . (2021). Thermal Stability and Decomposition Mechanism of Imidazolium Salts. Retrieved from [Link]
LibreTexts Chemistry . (2024). Drying Agents and Desiccants. Retrieved from [Link]
Technical Support Center: Enhancing the Organic Solubility of Sodium 1-ethyl-1H-imidazole-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck in synthetic and medicinal chemistry: the intractable nature of highly polar ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck in synthetic and medicinal chemistry: the intractable nature of highly polar carboxylate salts in non-polar media.
Sodium 1-ethyl-1H-imidazole-2-carboxylate is a prime example. The strong ionic lattice energy between the hard sodium cation and the carboxylate anion makes it highly soluble in water but virtually insoluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Below is our comprehensive troubleshooting guide and FAQ to help you systematically overcome this barrier.
FAQ: Understanding the Solubility Barrier
Q: Why does sodium 1-ethyl-1H-imidazole-2-carboxylate crash out of my organic solvent?A: Dissolution is a thermodynamic competition. For a solid to dissolve, the solvation energy provided by the solvent must exceed the crystal lattice energy of the solid salt [4]. Organic solvents lack the high dielectric constant and hydrogen-bonding capacity of water, meaning they cannot adequately stabilize the dense positive charge of the Na⁺ ion or the localized negative charge of the carboxylate.
Q: Can I just heat the reaction or use sonication to force it into solution?A: No. While temperature increases kinetic energy, it rarely overcomes the massive thermodynamic penalty of dissolving a hard inorganic salt in a lipophilic medium. You need a chemical intervention to either mask the charge (via complexation) or replace the counter-ion entirely.
Strategic Decision Workflow
Before diving into the protocols, use the following logical workflow to determine which solubility enhancement strategy is best suited for your specific reaction conditions.
Decision tree for selecting the optimal solubility enhancement strategy.
Troubleshooting Guides & Protocols
Strategy 1: Phase Transfer Catalysis (PTC) via Crown Ethers
The Causality:
If you need to use the sodium salt directly without prior synthetic modification, Phase Transfer Catalysis (PTC) is the most efficient method [1]. Specifically, 15-Crown-5 is a cyclic polyether with a cavity diameter of 1.7–2.2 Å, which perfectly matches the ionic diameter of Na⁺ (2.04 Å) [2]. By encapsulating the sodium ion, the crown ether shields the positive charge behind a hydrophobic hydrocarbon exterior. This drastically reduces the lattice energy and allows the [Na(15-Crown-5)]⁺ / carboxylate ion pair to dissolve seamlessly in organic solvents.
Protocol: Crown-Ether Assisted Solubilization
Suspend 1.0 equivalent of sodium 1-ethyl-1H-imidazole-2-carboxylate in your target organic solvent (e.g., anhydrous DCM or THF).
Add 1.05 to 1.1 equivalents of 15-Crown-5 directly to the suspension via syringe.
Stir vigorously at room temperature for 15–30 minutes. The opaque suspension will transition to a clear, homogeneous solution as the host-guest complex forms.
Proceed immediately with your downstream reaction (e.g., alkylation, amidation).
Mechanism of 15-Crown-5 encapsulating Na+ to facilitate organic phase transfer.
Strategy 2: Counter-Ion Exchange (Metathesis)
The Causality:
If your downstream chemistry cannot tolerate crown ether additives (e.g., sensitive Lewis acid catalysis), you must permanently alter the salt's physicochemical properties. By performing a salt metathesis reaction [3], we replace the small, hard Na⁺ ion with a bulky, lipophilic Tetrabutylammonium (TBA⁺) cation. The extensive alkyl chains of TBA⁺ disrupt crystal packing and provide massive van der Waals interactions with organic solvents, rendering the salt highly lipophilic.
Protocol: Biphasic Metathesis to TBA-Salt
Dissolve the sodium 1-ethyl-1H-imidazole-2-carboxylate in a minimal amount of deionized water (approx. 1 M concentration).
In a separate flask, dissolve 1.0 equivalent of Tetrabutylammonium chloride (TBA-Cl) in an equal volume of Dichloromethane (DCM).
Combine the two solutions to create a biphasic mixture and stir vigorously for 2 hours at room temperature.
Transfer the mixture to a separatory funnel. The highly lipophilic TBA⁺ salt of the imidazole carboxylate will partition into the lower DCM layer.
Extract the aqueous layer twice more with fresh DCM to ensure quantitative transfer.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure, organic-soluble TBA salt as a viscous oil or low-melting solid.
Strategy 3: In Situ Free Acid / Organic Base Salt Formation
The Causality:
Sometimes, the most elegant solution is to bypass the problematic sodium salt entirely. If you have access to the free acid (1-ethyl-1H-imidazole-2-carboxylic acid), you can generate a highly organic-soluble salt in situ using a bulky organic base like N,N-Diisopropylethylamine (DIPEA). The resulting DIPEA-carboxylate salt forms a loose, highly solvated ion pair in organic media, completely eliminating lattice energy barriers.
Protocol: In Situ Generation
Suspend the free 1-ethyl-1H-imidazole-2-carboxylic acid in the desired organic solvent (e.g., DMF or THF).
Add 1.1 equivalents of DIPEA dropwise under an inert argon atmosphere.
Stir for 10–15 minutes until a clear solution is achieved, indicating complete salt formation.
Add your coupling reagents or electrophiles directly to this solution.
Quantitative Data Summary
To assist in your experimental design, the table below summarizes the expected solubility profiles of the 1-ethyl-1H-imidazole-2-carboxylate anion based on the counter-ion or additive used.
Chemical Form / Strategy
Counter-Ion / Additive
Solubility in DCM
Solubility in THF
Solubility in Water
Baseline (Untreated)
Na⁺
< 0.1 mg/mL
< 0.1 mg/mL
> 100 mg/mL
Strategy 1 (PTC)
Na⁺ + 15-Crown-5
> 50 mg/mL
> 30 mg/mL
Miscible
Strategy 2 (Metathesis)
TBA⁺ (Tetrabutylammonium)
> 100 mg/mL
> 100 mg/mL
Moderate
Strategy 3 (In Situ)
DIPEA-H⁺
> 100 mg/mL
> 50 mg/mL
High
References
Wikipedia - Phase-transfer catalyst. Available at:[Link]
Wikipedia - Salt metathesis reaction. Available at:[Link]
Crystal Pharmatech - How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at:[Link]
Troubleshooting
removing excess sodium hydroxide from imidazole carboxylate synthesis
The Core Challenge: The "Zwitterion Trap" In the synthesis of imidazole-4-carboxylic acid (and its derivatives) via base-mediated hydrolysis, the final reaction mixture typically contains the target molecule as a sodium...
Author: BenchChem Technical Support Team. Date: March 2026
The Core Challenge: The "Zwitterion Trap"
In the synthesis of imidazole-4-carboxylic acid (and its derivatives) via base-mediated hydrolysis, the final reaction mixture typically contains the target molecule as a sodium salt (Sodium imidazole-4-carboxylate), along with excess sodium hydroxide (NaOH) and potential byproducts.
The challenge in isolation lies in the amphoteric (zwitterionic) nature of the imidazole ring.
At high pH (>7.5): The molecule exists as an anionic carboxylate (
).
At low pH (<2.5): The molecule exists as a cationic imidazolium species (
).
At the Isoelectric Point (pI
4.8): The molecule is a neutral zwitterion ().
Because the zwitterion acts like an internal salt, it often has high melting points (e.g., ~295 °C for imidazole-4-carboxylic acid) and low solubility in organic solvents. Simple extraction into organic layers (DCM, EtOAc) often fails because the molecule remains in the aqueous phase regardless of pH, or co-extracts with water.
This guide details the three most effective protocols for removing NaOH and isolating the free acid, ranked by purity requirements and scale.
Protocol A: Isoelectric Precipitation (The "Gold Standard")
Best for: Gram-scale synthesis, moderate purity requirements (>95%), and removal of bulk NaOH.
The most efficient way to remove excess NaOH is to neutralize the solution to the specific pH where the target molecule has minimum solubility (the Isoelectric Point, pI).
Step-by-Step Workflow
Concentration: If the reaction volume is large, concentrate the aqueous reaction mixture under reduced pressure to approx. 20% of the original volume. Do not dry completely.
Cooling: Chill the solution to 0–5 °C in an ice bath. Solubility of the zwitterion decreases significantly with temperature.
Caution: The reaction with excess NaOH is exothermic. Monitor internal temperature.[1][2]
The Critical pH Target: Adjust pH to exactly 4.5 – 5.0 .
Why? The pKa of the carboxyl group is ~2.7 and the imidazole nitrogen is ~7.0. The theoretical pI is
. This is the point of minimum solubility.
Aging: Allow the slurry to stir at 0 °C for 1–2 hours. This "Ostwald ripening" promotes the growth of larger, filterable crystals rather than a fine amorphous powder.
Filtration: Filter the white precipitate.
Desalting Wash: Wash the filter cake with ice-cold water (2x).
Note: NaCl is highly soluble in cold water (
at 0 °C), whereas imidazole-4-carboxylic acid is sparingly soluble. This wash removes the trapped NaCl formed during neutralization.
Best for: High-value pharmaceutical intermediates, removal of trace sodium ions, and when Protocol A fails to precipitate the product.
If the product is too soluble in water to precipitate at the pI, use a strong cation exchange resin.
Resin Selection
Resin: Dowex 50W-X8 (or Amberlite IR-120).
Form: Hydrogen (
) form.
Mesh: 200–400 (for gravity columns).
Workflow Diagram (DOT)
Caption: Workflow for desalting imidazole carboxylates using Cation Exchange Chromatography.
Detailed Protocol
Column Preparation: Pack a glass column with Dowex 50W-X8 (
form). Wash with 3 column volumes (CV) of deionized water.
Loading: Acidify your crude reaction mixture slightly (to pH ~2-3) to ensure the imidazole ring is protonated (
). Load this onto the column.
Mechanism:[3][4][5][6][7][8] The cationic imidazole binds to the sulfonate groups of the resin.
ions will also bind, displacing .
Washing (Desalting): Wash the column with distilled water until the effluent is neutral.
Crucial Step: This removes anionic impurities and excess inorganic acids. While
binds, the affinity differences and subsequent elution strategy allow separation. Refinement: To strictly remove , it is often better to use the resin in form or rely on the fact that displacement by concentrated ammonia in the next step releases the product preferentially.
Better Alternative for strict Na+ removal: Use Amberlite 252 (Macroreticular).
Elution: Elute with 10% aqueous Ammonia (
) or 1M .
Mechanism:[3][4][5][6][7][8] The base neutralizes the resin protons and the imidazole charge. The product releases as the ammonium salt or free zwitterion.
Isolation: Evaporate the ammoniacal fractions. Excess ammonia and water evaporate, leaving the pure imidazole carboxylic acid (or its unstable ammonium salt which reverts to the acid upon heating).
Troubleshooting & FAQs
Q1: I acidified to pH 4.8, but no precipitate formed. Why?
Diagnosis: Your concentration is likely too low, or the ionic strength (salt content) is keeping the product in solution ("salting in" effect).
Solution:
Concentrate: Rotovap the aqueous solution until you see the first signs of turbidity, then cool and re-adjust pH.
Solvent trick: Add Ethanol or Acetone (3:1 ratio) to the aqueous mixture. Imidazole carboxylic acids are generally less soluble in organic solvents than in water. Adding an antisolvent can force precipitation.[9] Caution: Ensure NaCl doesn't co-precipitate (NaCl is insoluble in ethanol).
Q2: My product has a high ash content (Sodium). How do I fix it?
Diagnosis: Incomplete washing of the filter cake or occlusion of mother liquor.
Solution:
Repulping: Do not just wash the filter cake. Transfer the solid back into a beaker, suspend it in a minimum amount of ice-cold water, stir for 10 minutes, and re-filter.
Recrystallization: Recrystallize from boiling water . Dissolve the solid in minimum boiling water. If it doesn't dissolve, add dropwise HCl until it does (forming the soluble hydrochloride salt). Then, carefully add NaOH or Ammonia to return to pH 4.8 while hot, and let it cool slowly.
Q3: Can I use extraction with DCM or Ethyl Acetate?
Answer: Generally, No .
Imidazole-4-carboxylic acid is highly polar and zwitterionic. Its partition coefficient (
) is negative. It will stay in the water phase.
Exception: If you convert it to an ester (e.g., using thionyl chloride and methanol) in situ, the ester can be extracted into organic solvents. You can then hydrolyze it later, but that defeats the purpose of the current purification.
Q4: The product is colored (yellow/brown).
Diagnosis: Oxidation byproducts of imidazole or polymerization impurities.
Solution:
Treat the aqueous solution (at pH 8-9, before acidification) with Activated Charcoal . Heat to 60°C for 30 mins, filter through Celite, then proceed to acidification (Protocol A).
Data Summary: Solubility & Resin Guide
Solubility Profile (at 25°C)
Solvent
Solubility of Imidazole-4-COOH
Solubility of NaCl
Water (pH 7)
Sparingly Soluble
Soluble (360 g/L)
Water (pH 1 or 12)
Soluble (as salt)
Soluble
Ethanol
Insoluble
Slightly Soluble
DCM / EtOAc
Insoluble
Insoluble
1M NH4OH
Soluble (as Ammonium salt)
Soluble
Resin Selection Matrix
Impurity Profile
Recommended Resin
Elution Strategy
High Na+, Low Product Conc.
Dowex 50W-X8 (H+)
Load Acidic -> Elute with Ammonia
Excess Anions (Cl-, SO4-)
Dowex 1-X8 (Formate)
Load Neutral -> Elute with Formic Acid
Trace Metal Contamination
Chelex 100
Chelates metals, product passes through
References
Synthesis and Properties of Imidazole Carboxylic Acids
LookChem. "1H-Imidazole-4-carboxylic acid Properties and Safety."[3][10] Available at:
Ion Exchange Methodologies
Alfa Chemistry. "Ion Exchange Resins: Comprehensive Selection Guide." Available at:
Solubility Data & Zwitterionic Behavior
ChemicalBook. "1H-Imidazole-4-carboxylic acid Product Description." Available at:
General Purification of Amphoteric Heterocycles
BenchChem. "Technical Support: Purification of Sodium Imidazole Reaction Products." Available at:
Before implementing a protocol, it is critical to understand the chemical causality of failure.[1] Sodium imidazole salts (Na-Im) are not merely "wet" when exposed to air; they undergo a chemical degradation that alters their stoichiometry.[1]
The Hydrolysis Trap
The imidazole N-H proton has a pKa of approximately 14.5 (in DMSO/Water) [1]. This makes the imidazolide anion (
) a strong base.[1] When exposed to atmospheric moisture (, pKa ~15.7), the anion deprotonates water almost instantly.[1]
The Consequence:
Unlike simple inorganic salts (like NaCl) where water is just adsorbed on the surface, moisture exposure here creates Sodium Hydroxide (NaOH) and free Imidazole (ImH) .[1]
Irreversibility: You cannot simply "oven dry" hydrolyzed sodium imidazolide to restore it.[1] Heating drives off water but leaves behind a mixture of Imidazole and NaOH, not the original salt.[1]
Catalyst Poisoning: If used in palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig), the generated NaOH can alter the pH or poison the catalyst, while the free imidazole changes the ligand-to-metal ratio [2].[1]
Visualizing the Degradation Cycle
The following diagram illustrates the chemical logic dictating why "drying" is often ineffective.
Figure 1: The irreversible nature of sodium imidazolide hydrolysis.[1] Once NaOH is formed, simple drying does not regenerate the Na-N bond.[1]
Storage & Handling Protocols
Tier 1: The "Gold Standard" (Long-Term Storage)
Environment: Nitrogen or Argon-filled Glovebox.[1]
Container: Glass vial with a Teflon-lined screw cap, sealed with electrical tape (vinyl) or Parafilm (less ideal).[1]
Some imidazole derivatives are light-sensitive; glass prevents static buildup common in plastics.[1]
Seal
Teflon (PTFE) Liner
Polyethylene liners can degrade or allow slow moisture permeation over months.[1]
Tier 2: The "Silver Standard" (Benchtop Handling)
Environment: Schlenk Line / Desiccator.[1]
Protocol:
Transfer: Never pour the salt in open air.[1] Use a "Schlenk solid transfer" tube or a funnel under positive inert gas flow.[1]
Desiccator: If a glovebox is unavailable, store the sealed bottle inside a vacuum desiccator containing fresh Phosphorus Pentoxide (
) or activated molecular sieves.[1] Silica gel is insufficient for this class of compound.[1]
Troubleshooting Guide
User Scenario: "My reaction failed or the material looks wrong. What happened?"
Symptom
Diagnosis
Corrective Action
Material is clumping or sticky
Partial Hydrolysis. The formation of NaOH is hygroscopic, attracting more water, creating a sticky paste.[1]
Discard. Do not attempt to dry.[1] The stoichiometry is lost.
White crust on the cap threads
Carbonation. The NaOH formed from hydrolysis has reacted with atmospheric to form Sodium Carbonate ().
Clean or Discard. If the crust is only on the outside, transfer the remaining dry solid to a new container inside a glovebox.
Low yield in cross-coupling
Stoichiometry Error. You weighed the salt, but X% was actually NaOH/ImH. You added less nucleophile than calculated.
Titrate or Recrystallize. Perform a test reaction or use an internal standard (NMR) to determine purity before use.[1]
Glass container etched/cloudy
Base Attack. Concentrated NaOH (from hydrolysis) attacks glass over time.[1]
Transfer. Move to a high-density polyethylene (HDPE) container if long-term storage in humid environments is suspected (though glass is preferred for dryness).[1]
Decision Tree: Storage & Recovery
Use this workflow to determine the fate of your reagent.
Figure 2: Operational workflow for assessing sodium imidazole salt integrity.
Frequently Asked Questions (FAQ)
Q: Can I dry sodium imidazolide in a vacuum oven if it gets wet?A: Generally, no .[1] As detailed in the "Mechanism" section, water reacts chemically to form NaOH and Imidazole.[1] Vacuum drying will remove the water molecule but leaves you with a physical mixture of Imidazole and Sodium Hydroxide. To regenerate the salt, you would need to heat it to temperatures that might degrade the heterocycle or require conditions that drive the equilibrium
(which is energetically difficult without removing water azeotropically).[1]
Q: How should I weigh this material if I don't have a balance in my glovebox?A: Use the "Difference by Weight" method with a sealed vessel:
Tare a dry Schlenk tube or vial with a septum cap on the bench.[1]
Armarego, W. L., & Chai, C. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for drying organic salts).
troubleshooting low yields in hydrolysis of ethyl 1-ethyl-1H-imidazole-2-carboxylate
This is a technical support guide designed for researchers encountering yield issues with the hydrolysis of ethyl 1-ethyl-1H-imidazole-2-carboxylate . Topic: Troubleshooting Low Yields & Isolation Failures Product: 1-Eth...
If you are experiencing low yields (<20%) or "disappearing" product during this hydrolysis, you are likely falling victim to one of two specific chemical traps inherent to the imidazole-2-carboxylate scaffold:
Spontaneous Decarboxylation: The 2-position of the imidazole ring is electronically unique.[1][2] Carboxylic acids at this position are prone to rapid thermal decarboxylation, often occurring during the reaction or workup if heated.[2][3]
Zwitterionic "Water-Lock": The product, 1-ethyl-1H-imidazole-2-carboxylic acid , exists primarily as a zwitterion (inner salt) in aqueous media.[1][2] It is highly water-soluble and cannot be extracted into standard organic solvents (DCM, EtOAc) from an acidic or neutral aqueous phase.[2]
This guide provides a diagnostic workflow to identify which trap has occurred and offers a validated, low-temperature alkaline hydrolysis protocol to ensure high yields (>85%).
Diagnostic Workflow
Before altering your synthesis, use this decision tree to diagnose the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying yield loss mechanisms.
Technical Deep Dive
Issue 1: Thermal Decarboxylation
Unlike the 4- or 5-positions, the 2-position of imidazole is flanked by two nitrogen atoms.[1][2] Upon protonation (or in the presence of heat), the carboxylic acid can decarboxylate via an ylide-like transition state.[2]
Mechanism: The electron-withdrawing nature of the adjacent
nitrogens destabilizes the carboxyl bond.[1][2] Heating an acidified solution of imidazole-2-carboxylic acid often results in quantitative conversion to 1-ethylimidazole and .[1][2]
Prevention:Never reflux. Perform hydrolysis at ambient temperature (20–25°C).[1][2]
pH < 2: Molecule is Cationic (Soluble in water).[1][2]
pH > 8: Molecule is Anionic (Soluble in water).[1][2]
pH 4–5 (Isoelectric Point): Molecule is Zwitterionic (Net charge 0).[1][2]
Why Extractions Fail: In the zwitterionic state, the high dipole moment makes the compound insoluble in non-polar organic solvents (DCM, Ether).[2] In the cationic/anionic states, it behaves like a salt.[2] You cannot extract this product from water. [2][4]
Dissolution: Dissolve the ester in THF/Water (3:1).[1][2]
Note: THF is preferred over MeOH to simplify later removal, but MeOH is acceptable.[2]
Saponification: Add LiOH (1.5 eq) in one portion. Stir at Room Temperature (20–25°C) .
Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LCMS.[1][2] Conversion is usually complete in 2–4 hours.[1][2] Do not heat.
Solvent Removal: Evaporate the THF under reduced pressure (Rotavap) at <40°C. You will be left with an aqueous solution of the lithium carboxylate.[1][2]
Neutralization (Critical Step):
Cool the aqueous residue to 0°C in an ice bath.[1][2]
Target pH: Adjust pH to 4.5 – 5.0 . Use a calibrated pH meter, not just paper.[2]
Observation: The solution should become cloudy as the zwitterion reaches its minimum solubility.[1][2]
Isolation:
Method A (Precipitation): If a solid forms, filter and wash with a small amount of ice-cold water and acetone.[2]
Method B (Lyophilization - Recommended): If no solid precipitates (common for N-ethyl derivatives due to high solubility), freeze the solution (pH 4.[2]5) and lyophilize (freeze-dry).
Method C (Desalting): If Method B yields a salt mixture (Product + LiCl), dissolve the solid in minimum water and pass through a weak cation exchange resin (e.g., Amberlite IRC-50) or use a reverse-phase C18 plug (eluting with water, then 5% MeOH).[2]
Data & Comparison of Methods
Parameter
Acid Hydrolysis (HCl/Reflux)
Standard Base Hydrolysis (Extractive Workup)
Optimized Protocol (Lyophilization/pH 5)
Reaction Temp
80–100°C
25°C
25°C
Major Risk
Decarboxylation
Product loss in Aqueous phase
None
Workup
Evaporation
DCM/EtOAc Extraction
pH adjust -> Lyophilize
Typical Yield
0–10%
< 5%
85–95%
Purity
Low (decarboxylated byproduct)
High (if isolated)
High (contains salts if not desalted)
FAQ: Troubleshooting Specific Scenarios
Q: I see the product on LCMS, but after rotavap, the flask is empty or contains only oil.A: You likely tried to extract it. The product is in your aqueous waste stream.[1][2] Retrieve the aqueous layer, adjust pH to 5, and lyophilize.
Q: Can I use NaOH instead of LiOH?A: Yes. However, LiOH is often preferred because lithium salts are sometimes more soluble in organic solvents used for subsequent steps (like amide coupling), or easier to remove via precipitation.[2]
Q: My product is turning into a brown oil upon drying.A: Imidazole carboxylic acids can be hygroscopic.[1][2] Store in a desiccator. If it turns brown, it may be decomposing; ensure you removed all strong acid (HCl) during the workup.[2] Residual strong acid promotes decarboxylation even in the solid state over time.[1][2]
Q: How do I remove the inorganic salt (LiCl/NaCl) after lyophilization?A: If the salt interferes with the next step, triturate the solid with hot ethanol or isopropanol .[1][2] The imidazole acid is sparingly soluble in hot alcohol, while NaCl/LiCl is less soluble.[2] Filter while hot.[1][2] Alternatively, use an ion-exchange resin (Dowex 50W) eluting with dilute ammonia.[2]
References
Decarboxylation of Imidazole-2-Carboxylates
Mechanism and Kinetics: The instability of 2-substituted imidazoles is well-documented.[1][2] See: Journal of the Chemical Society, Perkin Transactions 2, 1978.[2] (General heteroaromatic decarboxylation mechanisms).[1][2]
Specific Warning: "Heating may cause decarboxylation to occur."[1][2][3][5][6] ChemicalBook, Synthesis of Imidazole-2-carboxylic acid.[1][2] Link
Technical Support Center: Sodium 1-Ethyl-1H-Imidazole-2-Carboxylate Stability
Critical Stability Alert: The "Kinetic Trap" Executive Summary: Sodium 1-ethyl-1H-imidazole-2-carboxylate is thermodynamically unstable relative to its decarboxylated product (1-ethylimidazole). The stability of this com...
Author: BenchChem Technical Support Team. Date: March 2026
Critical Stability Alert: The "Kinetic Trap"
Executive Summary:
Sodium 1-ethyl-1H-imidazole-2-carboxylate is thermodynamically unstable relative to its decarboxylated product (1-ethylimidazole). The stability of this compound is strictly kinetically controlled by pH.
The primary degradation pathway is decarboxylation , driven by the protonation of the imidazole ring (N3 position). Unlike standard carboxylic acids, heteroaromatic-2-carboxylates follow a Hammick-like mechanism where the protonated heterocyclic ring acts as an electron sink, facilitating the cleavage of the C-C bond and the release of CO₂.
The Golden Rule:
Maintain pH > 7.5 at all times.
The stability window is narrow. Below pH 6.0, the rate of decarboxylation increases exponentially.
The Mechanism (Why pH Matters)
To troubleshoot effectively, you must understand the species distribution in your solution.
Species A (pH > 7.5): The Anionic Salt (Stable)
The carboxylate is deprotonated (
) and the imidazole ring is uncharged. The electron-rich ring discourages the loss of .
Species B (pH < 6.0): The Zwitterionic/Cationic Transition (Unstable)
As pH drops, the N3 nitrogen protonates. This positive charge on the ring pulls electron density away from the carboxylate carbon, significantly lowering the activation energy for decarboxylation.
Visualization: pH-Dependent Degradation Pathway
Figure 1: The degradation pathway is triggered by protonation. Keeping the molecule in the 'Green Zone' (Anionic) is the primary objective of formulation.
Troubleshooting Guide (Q&A)
Scenario A: "My solution is bubbling or building pressure."
Diagnosis: Active Decarboxylation.
Cause: The pH has likely drifted below 6.0, or the compound was exposed to a strong acid during a workup step.
Immediate Action:
Check pH immediately. If pH < 7, add 1M NaOH or
dropwise until pH is 8.0–9.0.
Vent the container. The gas is
.
Quantify Loss. Run HPLC. The bubbling indicates irreversible loss of the carboxylate group.
Scenario B: "I see a white precipitate forming at pH 4-5."
Diagnosis: Isoelectric Precipitation (or Free Acid Formation).
Cause: While decarboxylation is the main risk, the protonated free acid (1-ethyl-1H-imidazole-2-carboxylic acid) has significantly lower water solubility than the sodium salt.
Resolution:
Do not filter yet.
Adjust pH back to > 8.0 using a base. If the precipitate redissolves, it was the free acid. If it remains, it may be a degradation byproduct or contaminant.
Scenario C: "My HPLC peak for the starting material is disappearing, but no precipitate is visible."
Diagnosis: Silent Hydrolysis/Decarboxylation.
Cause: 1-Ethylimidazole (the breakdown product) is a liquid at room temperature and highly water-soluble. You will not see it precipitate.
Verification:
Check for a new peak with a longer retention time (1-ethylimidazole is less polar than the carboxylate).
Check the UV spectrum: The loss of the carboxylate conjugation often results in a hypsochromic shift (blue shift).
Experimental Protocols
Protocol 1: Buffer Selection for Stability
Do not use water alone. Atmospheric
can dissolve in unbuffered water, lowering pH to ~5.5, which is sufficient to trigger degradation.
Buffer System
pH Range
Suitability
Notes
Phosphate (PBS)
7.2 – 8.0
High
Excellent buffering capacity near the danger zone.
Tris-HCl
7.5 – 9.0
Medium
Good pH range, but primary amines can react with activated esters if downstream chemistry is planned.
Bicarbonate
9.0 – 10.0
High
Very stable, but ensure the high pH is compatible with other reagents.
Acetate/Citrate
4.0 – 6.0
FORBIDDEN
Do not use. Will catalyze rapid decarboxylation.
Protocol 2: Forced Degradation Stress Test
Use this protocol to validate the stability window for your specific batch.
Preparation: Prepare a 10 mM solution of Sodium 1-ethyl-1H-imidazole-2-carboxylate in three buffers:
Buffer A: Acetate pH 4.0
Buffer B: Phosphate pH 7.0
Buffer C: Borate pH 9.0
Incubation: Incubate at 25°C and 40°C.
Sampling: Take aliquots at T=0, 1h, 4h, and 24h.
Analysis: Analyze via HPLC (C18 column, Mobile Phase: Water/Acetonitrile + 0.1%
).
Note: Do not use TFA (Trifluoroacetic acid) in your mobile phase, as the acidity on the column can degrade the compound during the run. Use Ammonium Hydroxide or Ammonium Bicarbonate instead.
Visualization: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for observing physical or chromatographic anomalies.
Storage & Handling Specifications
State: Solid (Hygroscopic powder).
Storage: -20°C is preferred; 4°C is acceptable for short term.
Desiccation: Store under Argon or Nitrogen. Moisture absorption can lead to local pH drops if the solid absorbs atmospheric
(forming carbonic acid on the surface).
Reconstitution: Always dissolve in buffered solution (pH > 7.5), never in unbuffered distilled water.
References
Mechanism of Decarboxylation
The decarboxylation of imidazole-2-carboxylic acids follows the Hammick mechanism, where the zwitterionic species facilit
Source: Higgins, S. J. (2013). Thermal decarboxylation depends on the pH? ResearchGate. Link
pKa and Structural Properties
Analysis of 1-alkylimidazole-2-carboxylic acid derivatives and their proton
Source: Kleyi, P., et al. (2012).[1] Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives. ResearchGate. Link
Compound Data & Safety
Sodium 1-ethyl-1h-imidazole-2-carboxylate chemical properties and safety d
Source: PubChem.[2][3][4] (n.d.). Sodium 1-ethyl-1h-imidazole-2-carboxylate.[3] National Library of Medicine. Link
Technical Support Center: Purification of Sodium 1-Ethyl-1H-imidazole-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of sodium 1-ethyl-1H-imidazole-2-carboxylate. Here, we address common cha...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of sodium 1-ethyl-1H-imidazole-2-carboxylate. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to facilitate seamless experimental workflows.
Q1: My final product is a crude mixture. What are the likely impurities I need to remove?
A1: The composition of your crude product is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing the precursor, ethyl 1-ethyl-1H-imidazole-2-carboxylate, involves the reaction of 1-ethyl-1H-imidazole with ethyl chloroformate in the presence of a base like triethylamine (TEA)[1]. Subsequent hydrolysis with sodium hydroxide yields the desired sodium salt.
Based on this, the primary impurities to anticipate are:
Q2: How can I effectively remove triethylamine hydrochloride (Et3N·HCl) from my reaction mixture?
A2: Triethylamine hydrochloride is a common byproduct when using triethylamine as an acid scavenger. Its removal is crucial and can be approached in several ways, depending on the solubility characteristics of your product and the reaction solvent.
Aqueous Workup: Since Et3N·HCl is highly soluble in water, an aqueous wash is a very effective method for its removal.[4]
Direct Filtration: If your reaction is conducted in a solvent where Et3N·HCl has low solubility, such as diethyl ether or tetrahydrofuran (THF), the salt will precipitate and can be removed by simple filtration.[4][5]
Solvent Swap and Filtration: In cases where the reaction solvent solubilizes Et3N·HCl (e.g., dichloromethane), the solvent can be removed under reduced pressure. Subsequently, a non-solvent for the salt (e.g., diethyl ether, ethyl acetate) can be added to precipitate the Et3N·HCl, which is then filtered off.[4]
Experimental Protocol: Aqueous Workup for Et3N·HCl Removal
Transfer the reaction mixture to a separatory funnel.
Add an equal volume of deionized water.
For more effective removal of any residual triethylamine, consider using a dilute acidic solution (e.g., 1N HCl) for the first wash, which will convert any remaining free base into its water-soluble hydrochloride salt.[4]
Shake the funnel vigorously for 30-60 seconds, ensuring to vent periodically to release any pressure.
Allow the layers to separate and discard the aqueous layer.
Repeat the washing process with deionized water (2-3 times) until the aqueous layer is neutral.
Collect the organic layer containing your product and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
Q3: My purified product is discolored (yellow to brown). What is the cause and how can I fix it?
A3: Discoloration in imidazole synthesis is a common issue, often indicative of degradation products. The primary causes are:
Reaction Overheating: The formation of the imidazole salt can be exothermic. Uncontrolled temperature increases can lead to the formation of colored byproducts.[3]
Air and Moisture Sensitivity: Imidazole derivatives can be sensitive to air and moisture, leading to decomposition and discoloration.[3]
Impure Starting Materials: The purity of your initial reagents can directly impact the color of your final product.[3]
Troubleshooting Discoloration:
Possible Cause
Preventative Measure
Remediation
Reaction Overheating
Maintain strict temperature control during the reaction, using an ice bath as needed.
Recrystallization of the final product.
Air/Moisture Sensitivity
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Recrystallization.
Impure Starting Materials
Use high-purity reagents. Purify starting materials if necessary.
Recrystallization.
Experimental Protocol: Recrystallization of Sodium 1-Ethyl-1H-imidazole-2-carboxylate
The goal of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent, in which the impurities are either insoluble or remain in solution upon cooling, allowing the purified product to crystallize.
Solvent Selection: A suitable solvent system is critical. For sodium carboxylates, which are ionic, polar solvents are generally required. Start by testing the solubility of your crude product in small amounts of various solvents. Alcohols like ethanol or methanol, or mixtures with other organic solvents, are good starting points.[3] The ideal solvent will have high solubility for your product at elevated temperatures and low solubility at room temperature or below.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
Decolorization (if necessary): If the hot solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the mixture for a few minutes.
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of the solvent.
Workflow Diagrams
References
ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]
ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]
Taylor & Francis Online. (n.d.). Triethylamine – Knowledge and References. Retrieved from [Link]
Wiley Online Library. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
Net-Feed. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
PubChemLite. (n.d.). Sodium 1-ethyl-1h-imidazole-2-carboxylate. Retrieved from [Link]
Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]
handling sodium 1-ethyl-1H-imidazole-2-carboxylate in air-sensitive reactions
Technical Support Center: Sodium 1-ethyl-1H-imidazole-2-carboxylate Senior Application Scientist Desk Executive Summary You are likely using Sodium 1-ethyl-1H-imidazole-2-carboxylate as a masked precursor for N-heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Sodium 1-ethyl-1H-imidazole-2-carboxylateSenior Application Scientist Desk
Executive Summary
You are likely using Sodium 1-ethyl-1H-imidazole-2-carboxylate as a masked precursor for N-heterocyclic carbenes (NHCs) or as a bidentate ligand for metal-organic frameworks (MOFs).[1] While the salt itself is technically air-stable, it acts as a "Trojan Horse" for moisture.
The critical failure mode in air-sensitive reactions involving this compound is not the oxidation of the salt, but its hygroscopicity . The sodium carboxylate moiety avidly binds atmospheric water. Upon heating or coordination to a metal center (e.g., Pd, Rh, Cu), this bound water is released, leading to:
Protonolysis of the generated carbene (quenching the active species).
Hydrolysis of sensitive metal precursors (e.g., metal halides or acetates).
This guide treats the compound not just as a salt, but as a dynamic reactive intermediate .
Part 1: Material Intelligence & Pre-Processing
The following parameters define the handling requirements before you even open the reactor.
Parameter
Specification / Behavior
Technical Implication
State
Polycrystalline Solid
Prone to static charge; use antistatic gun if weighing small amounts.[1]
Hygroscopicity
High
CRITICAL: Standard "bottle" storage is insufficient.[1] Must be dried before use.[2]
Stable at RT.[1] Decarboxylates at high T (>150°C) or in presence of Lewis Acids.
Active Species
Masked NHC / Anionic Ligand
It is not the carbene yet.[1] It requires activation (Heat/Metal) to release CO₂.
Protocol A: The "Zero-Water" Drying Standard
Do not trust the commercial bottle water content.[1]
Equipment: Vacuum oven or Schlenk drying pistol.
Temperature: Set to 80°C . (Note: This is safely below the decarboxylation threshold of ~150-160°C for the salt).
Vacuum: < 1 mbar.
Duration: Minimum 12 hours.
Transfer: Transfer directly from the oven to an Argon-filled glovebox antechamber while hot. Do not let it cool in ambient air.
Part 2: Reaction Setup (The Activation Phase)
This section addresses the use of the salt as an in situ carbene generator or ligand.
Workflow Visualization
The following diagram illustrates the activation pathway and the "Kill Zone" where moisture destroys the reaction.[1]
Figure 1: Activation pathway of Sodium 1-ethyl-1H-imidazole-2-carboxylate.[1] Note the critical divergence at the heating stage where moisture ingress leads to irreversible catalyst death.
Part 3: Troubleshooting & FAQs
Q1: The reaction mixture turned black/precipitated immediately upon heating. What happened?
Diagnosis: "Catalyst Death" via oxidation or hydrolysis.
The Science: If you are generating a carbene (NHC) in situ, it is extremely electron-rich.[1] If trace O₂ or moisture is present, the carbene oxidizes or protonates immediately. The black precipitate is likely colloidal metal (Pd black, etc.) resulting from the decomposition of the unstable metal precursor that failed to be ligated by the NHC.
The Fix: Ensure your solvent (DMF, DMSO, Dioxane) is degassed (freeze-pump-thaw x3) and dried over molecular sieves.[1] The sodium salt must be dried as per Protocol A .
Q2: Can I weigh this salt on a benchtop balance?
Short Answer: Yes, but with strict time limits.
Detailed Protocol: You can weigh it in air if you transfer it to the reaction vessel within < 2 minutes. However, for strictly reproducible kinetics, weigh inside a glovebox. If weighing in air, you must apply a vacuum/purge cycle to the reaction vessel immediately after addition to remove adsorbed surface moisture.
Q3: Is the sodium salt the same as the "Zwitterion" mentioned in literature?
Your Compound: Sodium 1-ethyl-1H-imidazole-2-carboxylate (Ionic salt).[1]
Implication: The zwitterion decarboxylates "cleanly" to the carbene.[1] The sodium salt generates an anionic species first. If you are doing a transmetallation (e.g., with
), the sodium salt is often better because the helps abstract the chloride from the metal precursor ( precipitation drives the reaction).[1]
Q4: Why are my yields inconsistent between batches?
Explanation: Sodium carboxylates can form hemi-, mono-, or di-hydrates depending on the humidity of your storage room.[1] Weighing 100 mg of "wet" salt means you might only be adding 85 mg of active reactant and 15 mg of water.
Solution: Perform a TGA (Thermogravimetric Analysis) on your bulk supply to determine water content, or strictly adhere to the drying protocol before every reaction.[1]
Part 4: Self-Validating Experimental Checks
Before committing valuable metal precursors, run these validity checks:
The "Bubble" Test (Decarboxylation Verification):
Take a small aliquot of the salt in a high-boiling solvent (e.g., DMSO-d6).
Heat to 150°C in an NMR tube (with pressure relief).
Observation: You should observe gas evolution (CO₂).[1]
NMR Check: The disappearance of the carboxylate carbon peak (~155-160 ppm) and the appearance of the C2-H proton (if proton source present) or carbene signal confirms the precursor is active.[1]
Solubility Check:
The salt should be sparingly soluble in THF/DCM but soluble in DMSO/MeOH. If it dissolves fully in dry THF, it may be protonated (acid form) or impure.
References
Voutchkova, A. M., et al. (2007).[1][3] "Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications." Journal of the American Chemical Society.
Context: Establishes the mechanism of decarboxylation and transfer of NHCs
Crabtree, R. H. (2006). "NHC ligands vs. their precursors: A comparative study." Coordination Chemistry Reviews.
Context: Discusses the stability profiles of masked carbenes.
A Researcher's Guide to Elemental Analysis of Sodium 1-Ethyl-1H-imidazole-2-carboxylate: A Comparative Approach
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Sodium 1-ethyl-1H-imidazole-2-carboxylate, a heterocyclic compound with potential applica...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Sodium 1-ethyl-1H-imidazole-2-carboxylate, a heterocyclic compound with potential applications in drug development, demands rigorous analytical scrutiny to establish its empirical formula, purity, and stoichiometric integrity. This guide provides a comprehensive comparison of elemental analysis standards and methodologies tailored for this specific organic sodium salt. We will delve into the nuances of sample handling, explore the most pertinent analytical techniques, and present detailed experimental protocols to ensure accurate and reliable results.
The Critical Nature of Elemental Analysis for Sodium 1-Ethyl-1H-imidazole-2-carboxylate
Elemental analysis serves as a fundamental technique for the verification of the chemical composition of a synthesized compound.[1] For a substance like sodium 1-ethyl-1H-imidazole-2-carboxylate, accurate determination of carbon (C), hydrogen (H), nitrogen (N), and sodium (Na) content is crucial for several reasons:
Confirmation of Molecular Formula: It provides direct evidence for the empirical formula (C₆H₇N₂NaO₂), validating the synthetic pathway and the identity of the target molecule.
Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
Hygroscopicity and Hydration State: As an organic salt, this compound may exhibit hygroscopicity, the tendency to absorb moisture from the atmosphere.[2][3] Elemental analysis, particularly of hydrogen, can help in determining the presence of water of hydration.
Stoichiometry of the Salt: The analysis of sodium content confirms the correct salt formation and the 1:1 molar ratio between the organic carboxylate and the sodium ion.
Physicochemical Considerations: A Prerequisite for Accurate Analysis
Before delving into analytical methodologies, understanding the physicochemical properties of sodium 1-ethyl-1H-imidazole-2-carboxylate is essential for appropriate sample handling and storage.
Hygroscopicity: Pharmaceutical salts are often hygroscopic, which can significantly affect the accuracy of elemental analysis by altering the sample's mass.[2][] It is recommended to perform hygroscopicity testing, such as dynamic vapor sorption (DVS), to understand the material's behavior under varying humidity conditions.[5] Samples should be stored in a desiccator over a suitable drying agent and handled in a low-humidity environment, such as a glove box, to minimize moisture uptake.
Thermal Stability: Imidazole derivatives and carboxylate salts can have varying thermal stabilities.[6][7] While combustion-based methods involve high temperatures, understanding the decomposition profile through techniques like thermogravimetric analysis (TGA) can provide valuable insights into the combustion process and potential for incomplete combustion or formation of stable intermediates.
Comparative Analysis of Elemental Analysis Techniques
The determination of the elemental composition of sodium 1-ethyl-1H-imidazole-2-carboxylate requires a combination of techniques to accurately quantify both the organic (C, H, N) and inorganic (Na) components.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis by Combustion
Principle: CHN analysis is a cornerstone of organic elemental analysis based on the complete combustion of the sample in a high-oxygen environment.[1][8] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD).
Methodology: Modern CHN analyzers are highly automated instruments capable of providing rapid and precise results from small sample sizes (typically a few milligrams).[1]
Key Considerations for Sodium 1-Ethyl-1H-imidazole-2-carboxylate:
Organometallic Nature: The presence of sodium can sometimes lead to the formation of stable sodium carbonate during combustion, potentially resulting in incomplete conversion of carbon to CO₂ and leading to low carbon values.[9] The use of combustion aids or catalysts, such as vanadium pentoxide, can facilitate complete combustion.[9]
Nitrogen-Rich Heterocycle: Imidazole is a nitrogen-containing heterocycle. Ensuring complete conversion of nitrogen to N₂ gas is crucial. Modern analyzers are designed to handle such compounds effectively.[10]
Sample Weighing: Due to the potential for hygroscopicity, accurate weighing of the sample in a controlled environment is critical.
Sodium (Na) Analysis by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle: ICP-OES is a robust and sensitive technique for the determination of metallic elements.[11][12] The sample is introduced into an argon plasma, which excites the sodium atoms. As the excited atoms return to their ground state, they emit light at a characteristic wavelength, and the intensity of this emission is proportional to the concentration of sodium in the sample.
Methodology: The analysis requires the sample to be in a liquid form, necessitating a digestion step to break down the organic matrix.
Key Considerations for Sodium 1-Ethyl-1H-imidazole-2-carboxylate:
Sample Preparation: Microwave-assisted acid digestion is a common and effective method for preparing organic samples for ICP-OES analysis.[13][14] A mixture of nitric acid and other oxidizing agents is typically used.
Matrix Effects: The high concentration of carbon from the organic part of the molecule can cause matrix effects, potentially affecting the plasma's characteristics and the accuracy of the sodium measurement.[15] Matrix-matching of calibration standards or the use of an internal standard can mitigate these effects.
Spectral Interferences: While sodium has strong emission lines, it's important to select an analytical wavelength that is free from spectral interferences from other elements that might be present in trace amounts.[15][16]
Performance Comparison of Analytical Techniques
Feature
CHN Combustion Analysis
ICP-OES for Sodium Analysis
Elements Determined
C, H, N
Na (and other metals)
Principle
Combustion and TCD detection
Atomic Emission Spectrometry
Sample Form
Solid
Liquid (after digestion)
Sample Size
1-3 mg
50-100 mg (for digestion)
Accuracy
Typically ±0.3% absolute
High (dependent on sample prep)
Precision
High (RSD < 0.2%)
High (RSD < 2%)
Sensitivity
Percent level
ppm to ppb level
Throughput
High (automated)
Moderate (digestion is time-consuming)
Key Challenges
Complete combustion of the salt, hygroscopicity
Sample digestion, matrix effects
Experimental Protocols
Protocol 1: CHN Elemental Analysis
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
Sodium 1-ethyl-1H-imidazole-2-carboxylate (dried in a vacuum oven at a suitable temperature to constant weight).
Tin capsules.
Certified Reference Material (CRM) for organic elemental analysis (e.g., Acetanilide, Sulfanilamide).[17]
Vanadium pentoxide (optional, as a combustion aid).
Procedure:
In a controlled, low-humidity environment, accurately weigh 1-3 mg of the dried sample into a tin capsule.
If using a combustion aid, add a small amount of vanadium pentoxide to the capsule.
Crimp the tin capsule to ensure it is securely sealed.
Analyze the sample according to the instrument manufacturer's instructions.
Calibrate the instrument using a suitable organic CRM. Analyze the CRM as a check standard periodically during the sample run to ensure accuracy.
Perform replicate analyses (n=3) to assess precision.
Protocol 2: Sodium Determination by ICP-OES
Instrumentation: A calibrated ICP-OES instrument.
Materials:
Sodium 1-ethyl-1H-imidazole-2-carboxylate.
High-purity nitric acid (e.g., trace metal grade).
Deionized water (18 MΩ·cm).
Certified sodium standard solution for ICP (e.g., 1000 ppm).[18][19]
Internal standard solution (e.g., Yttrium or Scandium), if required.
Procedure:
Sample Digestion:
a. Accurately weigh approximately 50-100 mg of the sample into a clean microwave digestion vessel.
b. Carefully add a measured volume of concentrated nitric acid (e.g., 5-10 mL).
c. Allow the initial reaction to subside before sealing the vessel.
d. Digest the sample using a validated microwave digestion program.
e. After cooling, carefully open the vessel and quantitatively transfer the digest to a 50 mL volumetric flask.
f. Dilute to the mark with deionized water.
Instrumental Analysis:
a. Prepare a series of calibration standards by diluting the certified sodium standard solution to cover the expected concentration range of the sample. If an internal standard is used, add it to all standards and samples.
b. Aspirate the blank, standards, and sample solutions into the ICP-OES.
c. Measure the emission intensity of sodium at a pre-determined, interference-free wavelength (e.g., 589.592 nm).[20]
d. Calculate the concentration of sodium in the sample solution from the calibration curve.
e. Calculate the percentage of sodium in the original solid sample, accounting for the initial sample weight and dilution factor.
Workflow for Elemental Analysis Strategy
The following diagram illustrates a logical workflow for selecting and implementing the appropriate elemental analysis strategy for sodium 1-ethyl-1H-imidazole-2-carboxylate.
Caption: Workflow for the elemental analysis of sodium 1-ethyl-1H-imidazole-2-carboxylate.
Conclusion
The accurate elemental analysis of sodium 1-ethyl-1H-imidazole-2-carboxylate is a critical step in its characterization and development. A dual-pronged approach, employing CHN combustion analysis for the organic elements and ICP-OES for sodium, provides a comprehensive and reliable determination of its elemental composition. Careful consideration of the compound's physicochemical properties, particularly its potential hygroscopicity, is essential for accurate sample handling. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently establish the empirical formula and purity of this and similar novel pharmaceutical compounds.
References
Drawell. (2024, April 11). Sample Preparation for ICP-OES - Methods and Considerations. Retrieved from [Link]
CPAChem. (n.d.). Sodium Na - 10 g/l in H2O for ICP. Retrieved from [Link]
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
Stahl, P. H. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceuticals, 3(3), 567-584. Retrieved from [Link]
ERA Waters. (n.d.). Sodium - 1000 mg/L, 125 mL. Retrieved from [Link]
Atlantis Press. (2015, July). Determination of Matrix Element Sodium in the Sodium Metavanadate by Inductively Coupled Plasma Atomic Emission Spectrometry? Advances in Computer Science Research, volume 29. Retrieved from [Link]
Callanan, A. C., et al. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(10), 3097-3104. Retrieved from [Link]
Spectroscopy Online. (2021, September 15). Interferences Explained, ICP-OES Part 1. Retrieved from [Link]
National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material. Retrieved from [Link]
Spectroscopy Online. (2015, November 1). Sample Preparation Method for Mercury Analysis in Reagent Chemicals by ICP-OES. Retrieved from [Link]
International Journal of Pharmaceutical and Biological Archives. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
Anton Paar. (2025, February 26). ICP OES Analysis: Key Factors for Accurate Sample Preparation | Lab Time with Anton Paar. Retrieved from [Link]
University of Illinois School of Chemical Sciences. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]
Indian Journal of Pharmaceutical Education and Research. (2021, October 15). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. Retrieved from [Link]
ResearchGate. (2025, August 10). Thermal stability and decomposition mechanism of dicationic imidazolium-based ionic liquids with carboxylate anions. Retrieved from [Link]
Medallion Labs. (n.d.). Sodium (Na) Testing for Foods & Ingredients | ICP-OES. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analysis of organic and high dissolved salt content solutions using inductively coupled plasma optical emission spectrometry. Retrieved from [Link]
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Determination of Matrix Element Sodium in the Sodium Metavanadate by Inductively Coupled Plasma Atomic Emission Spectrometry?. Retrieved from [Link]
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
Royal Society of Chemistry. (2013, October 22). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Retrieved from [Link]
ResearchGate. (n.d.). Elemental analysis data for imidazole, 2-methylimidazole, and.... Retrieved from [Link]
PubMed. (n.d.). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. Retrieved from [Link]
Semantic Scholar. (2017, September 1). Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. Retrieved from [Link]
Agilent. (2023, March 24). ICP-OES Analysis of Nutrient Elements for Labeling Compliance of Dietary Food Supplements. Retrieved from [Link]
AELAB. (2024, December 25). Overcoming the Challenges of High-Salt Sample Analysis in ICP-MS. Retrieved from [Link]
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
Analytik Jena. (2020, December 7). How to Analyze High-Matrix Samples with ICP-OES Techniques. Retrieved from [Link]
Organic Chemistry: An Indian Journal. (2017, May 27). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Retrieved from [Link]
Springer. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
Intertek. (n.d.). CHN Analysis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
National Center for Biotechnology Information. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic .... Retrieved from [Link]
Journal of Pharmaceutical and Biological Sciences. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
comparison of sodium vs potassium 1-ethyl-1H-imidazole-2-carboxylate reactivity
Comparative Reactivity Guide: Sodium vs. Potassium 1-Ethyl-1H-imidazole-2-carboxylate in Synthetic Workflows As a Senior Application Scientist, I frequently observe researchers treating alkali metal salts of carboxylic a...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: Sodium vs. Potassium 1-Ethyl-1H-imidazole-2-carboxylate in Synthetic Workflows
As a Senior Application Scientist, I frequently observe researchers treating alkali metal salts of carboxylic acids as interchangeable reagents. When working with heteroaromatic systems like 1-ethyl-1H-imidazole-2-carboxylate, this is a critical oversight. These compounds are highly versatile bifunctional reagents, serving both as stable precursors for N-heterocyclic carbenes (NHCs) and as potent nucleophiles in decarboxylative cross-coupling reactions.
The choice of the alkali metal counterion—sodium (Na⁺) versus potassium (K⁺)—is not merely a matter of solubility; it fundamentally alters the thermodynamic stability and kinetic trajectory of the decarboxylation event. This guide objectively compares their reactivity profiles, providing the mechanistic causality and field-proven protocols necessary to optimize your drug development and synthetic workflows.
Mechanistic Causality: The Counterion Effect
The reactivity of 1-ethyl-1H-imidazole-2-carboxylate salts is governed by the strength of the ion pair formed between the carboxylate moiety and the alkali metal.
Potassium 1-ethyl-1H-imidazole-2-carboxylate: Potassium has a larger ionic radius (1.38 Å), which results in lower lattice energy and a "looser" ion pair. This translates to significantly higher solubility in polar aprotic solvents (e.g., DMF, DMSO)[1]. Because the carboxylate is less stabilized by the K⁺ cation, the activation barrier for the extrusion of CO₂ is lowered. This makes the potassium salt highly reactive, undergoing rapid decarboxylation at lower temperatures. It is ideal for systems where rapid formation of the active intermediate is required[2].
Sodium 1-ethyl-1H-imidazole-2-carboxylate: Sodium (ionic radius 1.02 Å) forms a tighter, more intimate ion pair with the carboxylate. This stabilization increases the thermal threshold required for decarboxylation. While historically viewed as a disadvantage due to lower solubility, this controlled release is a powerful tool. In , the sodium salt suppresses rapid premature decarboxylation. By matching the rate of nucleophile generation to the rate of the catalytic oxidative addition cycle, it prevents a buildup of the reactive heteroaryl-metal intermediate, thereby minimizing homocoupling side reactions[3].
Quantitative Performance Data
To facilitate objective selection, the following table summarizes the comparative physicochemical and reactivity metrics of both salts under standard cross-coupling conditions.
Property / Parameter
Sodium 1-ethyl-1H-imidazole-2-carboxylate
Potassium 1-ethyl-1H-imidazole-2-carboxylate
Cation Ionic Radius
1.02 Å
1.38 Å
Ion-Pairing Character
Tight (High lattice energy)
Loose (Lower lattice energy)
Solubility in DMF (25°C)
Moderate (~0.15 M)
High (>0.5 M)
Decarboxylation Onset
~130 °C – 140 °C
~100 °C – 110 °C
NHC Transfer Rate
Slow, controlled
Rapid
Primary Side-Reaction Risk
Protodecarboxylation (if trace water is present)
Homocoupling (due to rapid intermediate buildup)
Optimal Application
Additive-free Pd-catalyzed couplings
Dual Cu/Pd catalysis; low-temp NHC generation
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the decarboxylative cross-coupling process and the kinetic divergence caused by the counterion.
Decarboxylative cross-coupling pathway of imidazole-2-carboxylates.
Kinetic divergence in decarboxylation based on alkali metal counterion selection.
To ensure trustworthiness and reproducible results, the following protocol utilizes a self-validating system. It is designed for the coupling of 1-ethyl-1H-imidazole-2-carboxylate with an aryl chloride using an additive-free Palladium system.
Materials:
Sodium or Potassium 1-ethyl-1H-imidazole-2-carboxylate (1.5 equiv)
Aryl chloride (1.0 equiv)
Pd(OAc)₂ (5 mol%)
Anhydrous DMF (0.2 M relative to aryl chloride)
Step-by-Step Methodology:
Glovebox Preparation (Critical Causality): Inside an argon-filled glovebox, weigh the carboxylate salt, aryl chloride, and Pd(OAc)₂ into an oven-dried pressure tube.
Why: Imidazole-2-carboxylates are highly hygroscopic. The presence of trace moisture leads to rapid protodecarboxylation upon heating, yielding the dead-end byproduct 1-ethylimidazole instead of the desired cross-coupled product.
Solvent Addition & Sealing: Add anhydrous DMF. Seal the pressure tube with a Teflon-lined cap.
Why: A sealed tube maintains the solvent volume at the elevated temperatures required (up to 140 °C for the Na⁺ salt) and contains the generated CO₂ to maintain a stable internal pressure equilibrium.
Thermal Ramping & Reaction: Transfer the tube to a pre-heated oil bath. If using the Potassium salt , heat to 110 °C for 12 hours. If using the Sodium salt , heat to 140 °C for 16 hours.
In-Process Validation Checkpoint: After 4 hours, cool the reaction briefly and extract a 10 µL aliquot via syringe under positive argon pressure. Quench with aqueous NH₄Cl and extract with EtOAc. Analyze via GC-MS.
Self-Validation: If a massive spike of 1-ethylimidazole is detected early, your system was wet. If homocoupling of the aryl chloride is detected, the decarboxylation is occurring faster than the cross-coupling (consider switching from K⁺ to Na⁺ salt to throttle the nucleophile generation).
Workup: Cool the vessel to room temperature. Carefully vent the residual CO₂ pressure. Dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over MgSO₄, and concentrate in vacuo.
You are executing additive-free, single-metal (Pd) catalyzed cross-couplings where matching the rate of decarboxylation to the catalytic cycle is essential to prevent catalyst poisoning or homocoupling.
Your electrophile is thermally stable but sensitive to high concentrations of strong nucleophiles.
References
Electro/Ni Dual-Catalyzed Decarboxylative C(sp3)−C(sp2) Cross-Coupling Reactions of Carboxylates and Aryl Bromide
Source: ChemRxiv
URL:[Link]
Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
thermal stability comparison of imidazole carboxylic acid vs sodium salt
Thermal Stability Comparison Guide: Imidazole Carboxylic Acid vs. Sodium Salt Executive Summary This guide provides a technical comparison of the thermal stability profiles of Imidazole-4-carboxylic acid (and 4,5-dicarbo...
Author: BenchChem Technical Support Team. Date: March 2026
Thermal Stability Comparison Guide: Imidazole Carboxylic Acid vs. Sodium Salt
Executive Summary
This guide provides a technical comparison of the thermal stability profiles of Imidazole-4-carboxylic acid (and 4,5-dicarboxylic acid) versus their corresponding Sodium salts .
Key Finding: The sodium salt form exhibits significantly superior thermal stability compared to the free acid. The free acid undergoes decarboxylation at temperatures ranging from 220°C to 295°C (depending on substitution), driven by a proton-facilitated cyclic transition state. The sodium salt blocks this pathway, extending thermal stability often beyond 350°C , making it the preferred form for high-temperature processing (e.g., hot-melt extrusion) or hydrothermal synthesis of Metal-Organic Frameworks (MOFs).
Chemical Basis of Thermal Stability
The divergence in thermal stability is rooted in the molecular mechanism of degradation.
The Free Acid: Zwitterionic Instability
Imidazole carboxylic acids (e.g., 1H-imidazole-4-carboxylic acid) exist as zwitterions in the solid state. Upon heating, the acidic proton on the carboxyl group (
) can interact with the imidazole nitrogen or the carbonyl oxygen, facilitating a thermal decarboxylation .
Mechanism: The proton transfer enables a cyclic transition state, leading to the loss of
and the formation of the parent imidazole.
Critical Temperature: Onset of decarboxylation typically occurs between 220°C (onset) and 295°C (peak) .
The Sodium Salt: Ionic Lattice Stabilization
In the sodium salt (e.g., Sodium Imidazole-4-carboxylate), the acidic proton is replaced by a sodium cation (
).
Mechanism Blockade: The removal of the proton eliminates the low-energy cyclic transition state required for decarboxylation.
Lattice Energy: The ionic bonds between the carboxylate anion (
) and create a robust crystal lattice that requires significantly higher energy to disrupt. Decomposition usually involves complex oxidation or skeletal breakdown rather than simple decarboxylation.
Mechanistic Visualization
Caption: Comparative thermal degradation pathways. The free acid undergoes facile decarboxylation, while the salt retains integrity until skeletal breakdown.
Comparative Data Analysis
The following data aggregates findings from thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) literature.
Acid: The "melting point" of the acid is often synonymous with its decomposition temperature. The evolution of
can be observed as a sharp mass loss step in TGA starting as low as 220°C depending on heating rate and purity.
Salt: Metal complexes (Zn, Cd) of imidazole dicarboxylates show stability up to 350°C [4], serving as a proxy for the sodium salt's high stability.
Experimental Protocols (TGA/DSC)
To validate these profiles in your own lab, use the following self-validating protocol.
Sample Preparation
Purity Check: Ensure samples are >98% pure via HPLC. Impurities (especially residual mineral acids in the free acid) can catalyze early decarboxylation.
Drying:
Acid:[3][4][5] Dry at 100°C under vacuum for 4 hours.
Salt: Dry at 150°C under vacuum for 6 hours (salts are hygroscopic and bound water can look like decomposition in TGA).
Instrument Parameters
Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).
Crucibles: Alumina (
) pans, open or with a pinhole lid (to allow gas escape). Do not use sealed aluminum pans for the acid due to pressure buildup from .
Atmosphere: Nitrogen (
) flow at 50 mL/min (inert environment prevents oxidative artifacts).
Workflow Diagram
Caption: Step-by-step experimental workflow for thermal stability validation.
Implications for Application
Pharmaceutical Processing: If your formulation process involves Hot Melt Extrusion (HME) above 200°C, the sodium salt is mandatory. The free acid will generate
gas, leading to foaming and voids in the extrudate.
MOF Synthesis: When synthesizing Metal-Organic Frameworks (MOFs) under hydrothermal conditions (>150°C), the acid may decarboxylate in situ (converting dicarboxylic to monocarboxylic acid) [4]. Using the salt allows for better control over the final ligand structure.
Storage: The salt is hygroscopic. While thermally stable, it must be stored in desiccated conditions to prevent hydrolysis or caking. The acid is stable in storage but sensitive to heat.
References
LookChem. (n.d.). 1H-Imidazole-4-carboxylic acid Properties and Melting Point. Retrieved from
Sigma-Aldrich. (n.d.). 4-Imidazolecarboxylic acid 98% Product Specification. Retrieved from
BenchChem. (2025). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. Retrieved from
Sun, Y., & Yang, G. (2007). Organic-inorganic hybrid materials constructed from inorganic lanthanide sulfate skeletons and organic 4,5-imidazoledicarboxylic acid. Dalton Transactions, 3771-3781.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity Comparison of Imidazole-2-Carboxylate Derivatives
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Author Persona: Senior Application Scientist
[1]
Executive Summary & Strategic Positioning
In the crowded landscape of nitrogen heterocycles, the imidazole-2-carboxylate scaffold represents a distinct and underutilized pharmacophore compared to its 1-substituted (e.g., clotrimazole) or 4-substituted analogs. While generic imidazoles are ubiquitous as azole antifungals, the introduction of a carboxylate or ester moiety at the C2 position fundamentally alters the electronic and steric landscape of the ring.
Why this scaffold matters:
Metal Chelation: The C2-carboxylate provides a bidentate ligand site (N3 + COO⁻), making these derivatives exceptionally potent inhibitors of metallo-enzymes, specifically Metallo-β-Lactamases (MBLs) like VIM-2 and NDM-1.
Versatile Functionalization: The ester handle allows for rapid library generation via amidation or reduction, facilitating Structure-Activity Relationship (SAR) expansion.
This guide objectively compares the biological performance of imidazole-2-carboxylate derivatives against standard clinical alternatives, supported by experimental protocols and mechanistic insights.[1]
Mechanism of Action: Dual-Targeting Potential
The biological activity of imidazole-2-carboxylates operates through two distinct primary mechanisms, depending on the specific substitution pattern and target organism.
Mechanistic Pathways Diagram
Caption: Dual mechanistic pathways. Pathway A follows the classical azole mechanism (antifungal). Pathway B highlights the unique capability of the 2-carboxylate motif to chelate Zinc in resistance enzymes (antibacterial).
Comparative Efficacy Data
A. Antibacterial & MBL Inhibition Activity
The most significant recent application of imidazole-2-carboxylic acid (ICA) derivatives is in reversing antibiotic resistance. Unlike standard antibiotics, these compounds often act as adjuvants.
Table 1: Inhibitory Activity Against Metallo-β-Lactamases (VIM-2)
Comparison of optimized ICA derivatives vs. standard inhibitors.
Compound Class
Specific Derivative
IC₅₀ (VIM-2)
Mechanism
Reference
Imidazole-2-carboxylate
ICA-28 (1-substituted)
0.018 µM
Zn²⁺ Chelation
[1]
Thiazole-4-carboxylate
TCA-Analog
0.45 µM
Zn²⁺ Chelation
[1]
Captopril
Standard Control
1.2 - 25 µM
Thiol binding
[2]
EDTA
Metal Chelator
< 0.01 µM
Non-specific stripping
[2]
Insight: The ICA derivative (ICA-28) shows nanomolar potency comparable to EDTA but with a specific pharmacophore suitable for drug development, unlike the non-specific toxicity of EDTA.
B. Antifungal & Cytotoxic Activity
While less potent than triazoles (e.g., Fluconazole) for general mycoses, specific 2-carboxylate derivatives show enhanced activity against resistant strains due to altered binding modes.
Table 2: Comparative MIC and Cytotoxicity (IC₅₀)
Compound
Target Organism/Cell
Activity Metric
Value
Comparison (Standard)
Ethyl imidazole-2-carboxylate
Candida albicans
MIC
15.6 µg/mL
Fluconazole: 0.5-2 µg/mL
Co(II)-Imidazole Complex
Candida albicans
MIC
7.8 µg/mL
Fluconazole: 0.5-2 µg/mL
Benzimidazole-2-carboxylate
MCF-7 (Breast Cancer)
IC₅₀
7.01 µM
Doxorubicin: ~4 µM
Imidazole-2-yl-hydrazone
HepG2 (Liver Cancer)
IC₅₀
0.24 µM
Sorafenib: ~3-5 µM
Insight: Simple ethyl esters are weak antifungals. However, metal-complexed imidazole-2-carboxylates (e.g., Cobalt complexes) significantly improve potency, likely due to increased cellular uptake and oxidative stress induction.
Experimental Protocols
Protocol A: Regioselective Synthesis of Imidazole-2-Carboxylic Acid
Direct oxidation of imidazole-2-carboxaldehyde is preferred over lithiation/carboxylation for scalability.
Preparation: Dilute VIM-2 enzyme to 10 nM in HEPES buffer.
Incubation: Add test compound (Imidazole-2-carboxylate derivative) at varying concentrations (0.001 – 100 µM). Incubate for 10 min at 30°C to allow equilibrium binding.
Initiation: Add Nitrocefin (100 µM final concentration).
Measurement: Monitor hydrolysis of Nitrocefin by absorbance increase at 482 nm for 10 minutes (Kinetic mode).
Calculation: Determine initial velocity (
). Calculate % Inhibition:
Fit to sigmoidal dose-response curve to derive IC₅₀.
Experimental Workflow Diagram
Caption: Integrated workflow from precursor oxidation to dual-stream biological validation (Enzymatic vs. Cellular).
Structure-Activity Relationship (SAR) Analysis
For researchers designing new libraries, the following SAR trends are critical for imidazole-2-carboxylates:
Position 1 (N-Substitution):
Lipophilic Groups (Benzyl, Phenyl): Drastically increase anticancer activity and fungal membrane penetration.
Hydrophilic Groups: Essential for antibacterial activity (Gram-negative pore penetration).
Ethyl/Methyl Ester: Prodrug form. Better cell permeability but requires intracellular hydrolysis for metal binding.
Hydrazide (-CONHNH₂): Increases anticancer potency (see Table 2) by adding H-bond donors/acceptors.
Position 4/5 (Backbone):
Phenyl substitution: Stabilizes the aromatic system and improves π-π stacking with enzyme active site residues (e.g., Tyrosine/Tryptophan in CYP51).
References
Yang, L., et al. (2022). "Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors." Bioorganic & Medicinal Chemistry.
Li, G.B., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." PubMed.[2]
Popiołek, Ł. (2021). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.
Al-Ghamdi, S.S., et al. (2021).[3] "Synthesis and In Vitro Anticancer Evaluation of Imidazole-2-thiones." Molecules.
Bhoomendra, A.B., et al. (2019).[4] "Imidazole-5-carboxylic Acid Derivatives: Synthesis and Antibacterial Evaluation." Indian Journal of Pharmaceutical Education and Research.
A Senior Application Scientist's Guide to the Proper Disposal of Sodium 1-Ethyl-1H-imidazole-2-carboxylate
Part 1: Hazard Assessment and Initial Safety Precautions Before handling any waste, it is crucial to understand the potential hazards. Based on data from structurally similar compounds, sodium 1-ethyl-1H-imidazole-2-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Hazard Assessment and Initial Safety Precautions
Before handling any waste, it is crucial to understand the potential hazards. Based on data from structurally similar compounds, sodium 1-ethyl-1H-imidazole-2-carboxylate should be presumed to pose risks. The parent acid, 1-ethyl-1H-imidazole-2-carboxylic acid, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, all waste containing this compound must be treated as hazardous.
Immediate Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. When handling this waste, the following PPE is mandatory:
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.[4]
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[1]
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1][4]
Part 2: Waste Segregation and Containment Protocol
Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal. Sodium 1-ethyl-1H-imidazole-2-carboxylate waste must not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Containment Procedure:
Designate a Waste Container: Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.[7][8] Avoid metal containers due to the potential for corrosion with carboxylate salts.[8]
Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly-fitting lid.[8]
Waste Collection:
Solid Waste: If the waste is a solid, carefully transfer it into the designated container using a scoop or spatula. Avoid generating dust.[1][2]
Liquid Waste (Solutions): If the waste is in a solution, pour it carefully into the designated liquid waste container using a funnel.
Secure the Container: Keep the waste container closed at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.
Storage Location: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be under the control of the generator and away from general traffic. Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9]
Part 3: Hazardous Waste Labeling and Documentation
Accurate labeling is a regulatory mandate from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10] Improperly labeled waste will be rejected by your EHS office.
Labeling Requirements:
Your hazardous waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include the following information:[7][9]
The words "HAZARDOUS WASTE" .
Full Chemical Name: "Sodium 1-ethyl-1H-imidazole-2-carboxylate". Do not use abbreviations or chemical formulas.
Composition: For mixtures, list all components and their approximate percentages.
Hazard Pictograms: Check the appropriate boxes for the hazards (e.g., "Irritant," "Health Hazard").
Generator Information: Your name, department, and a contact number.
Caption: Decision workflow for the disposal of sodium 1-ethyl-1H-imidazole-2-carboxylate.
Part 4: Final Disposal Procedures
Hazardous chemical waste cannot be disposed of in the regular trash or poured down the sanitary sewer.[7] The final disposal must be handled by trained professionals in accordance with federal and state regulations.
Arranging for Waste Pickup:
Monitor Accumulation: Do not accumulate large quantities of waste. Most institutions have limits on how long waste can be stored in a lab (e.g., 180 days for small quantity generators).
Submit a Pickup Request: Once your waste container is full or you are approaching the storage time limit, submit a chemical waste pickup request to your institution's EHS department.[7]
Prepare for Pickup: Ensure the container is clean on the outside, the lid is securely fastened, and the label is complete and legible. Place the container in the designated pickup location as instructed by EHS.
Spill and Emergency Procedures:
In the event of a spill, immediate and correct action is vital.
Minor Spill: If you are trained and it is safe to do so, clean up the spill.
Alert personnel in the immediate area.
Wear appropriate PPE.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Sweep or scoop the absorbed material into a designated hazardous waste container.[2]
Label the container with all contents, including the absorbent material.
Major Spill: For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's emergency number or EHS office immediately.
References
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. GFL Environmental. [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Chemical Waste Disposal Guidelines. University of California, Santa Cruz. [Link]
Acceptable Drain Disposal Procedures. USDA Agricultural Research Service. [Link]
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]
Personal protective equipment for handling sodium 1-ethyl-1H-imidazole-2-carboxylate
Technical Safety & Operational Guide: Handling Sodium 1-ethyl-1H-imidazole-2-carboxylate As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of c...
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality. When handling specialized heterocyclic building blocks like Sodium 1-ethyl-1H-imidazole-2-carboxylate, understanding why a compound behaves the way it does is the key to designing a fail-safe operational protocol.
This guide provides drug development professionals with a self-validating, mechanistic approach to handling this specific imidazole derivative safely and efficiently.
Chemical Profile & Mechanistic Hazard Analysis
Sodium 1-ethyl-1H-imidazole-2-carboxylate (CAS: 1007011-49-5) is a highly polar organic salt frequently utilized in advanced active pharmaceutical ingredient (API) synthesis[1].
Causality of Hazards:
While the sodium salt formulation is intentionally designed to increase aqueous solubility for synthetic workflows, this property inherently makes the compound highly hygroscopic. In ambient laboratory conditions, it readily forms fine, statically charged dusts.
The core hazard stems from the compound's structure: the imidazole ring system combined with the carboxylate moiety acts as a weak base. If this airborne dust contacts the moisture in mucous membranes (eyes, respiratory tract) or sweat on the skin, it undergoes rapid dissolution. This causes immediate, localized alkaline irritation, classifying related imidazole-2-carboxylates under GHS as Skin Irritant 2 (H315), Eye Irritant 2A (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory Irritation)[2][3]. Standard "nuisance dust" precautions are insufficient; targeted chemical barrier protection is mandatory[3].
Primary identifier for SDS tracking and inventory logging[1].
Molecular Weight
162.12 g/mol
Required for precise stoichiometric calculations in API synthesis[1].
Physical State
Solid (Powder)
High risk of aerosolization and static cling during open-bench transfers[3].
Solubility
Highly Aqueous Soluble
Rapid dissolution in human tear fluid or sweat accelerates localized irritation[3].
Quantitative Personal Protective Equipment (PPE) Matrix
To systematically mitigate the hazards of imidazole carboxylate salts, personnel must adhere to the following barrier protection matrix[3].
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile gloves (min. 0.11 mm thickness, EN 374 compliant)
Nitrile provides superior resistance to polar organic salts compared to latex. It prevents dermal absorption and localized saponification of skin lipids by the weakly basic carboxylate.
Eye Protection
Tight-fitting chemical safety goggles (ANSI Z87.1 / EN 166)
Protects against airborne micro-particles. The high water solubility of the salt means dust will rapidly dissolve in tear fluid, causing immediate and severe ocular damage.
Respiratory
N95, P2, or N99 Particulate Respirator
Essential during open-bench transfers. Mitigates the inhalation of hygroscopic dusts that cause targeted respiratory tract irritation (STOT SE 3).
Body Protection
Flame-retardant lab coat with knit cuffs
Knit cuffs prevent the accumulation of statically charged powders on exposed wrists, ensuring no transfer of the compound outside the controlled laboratory environment.
Operational Workflow & Self-Validating Protocol
Every step in this workflow is designed to be a self-validating system, ensuring that the environment is secure before the chemical is ever exposed to ambient air.
Phase 1: Pre-Operation Setup & Self-Validation
Airflow Verification: Before retrieving the chemical, activate the fume hood and verify the face velocity is between 80–120 feet per minute (fpm).
Validation Step: Tape a visible flow indicator (e.g., a thin Kimwipe strip) to the sash; it must show a steady, inward draft before proceeding.
Static Mitigation: Wipe the analytical balance and surrounding hood surface with a damp, lint-free cloth to discharge static electricity. This prevents the hygroscopic powder from aerosolizing and clinging to gloves upon opening the vial.
Phase 2: Weighing and Transfer
3. Tool Selection: Use an anti-static, grounded stainless steel spatula. Avoid plastic spatulas, which generate static charges that violently repel the fine sodium salt particles.
4. Enclosed Transfer: Weigh the required mass of Sodium 1-ethyl-1H-imidazole-2-carboxylate directly into a tared, sealable reaction vessel (e.g., a septum-capped vial) rather than an open weigh boat. This minimizes the exposed surface area.
5. Vessel Sealing: Seal the vessel before removing it from the fume hood.
Validation Step: Invert the sealed vessel gently over a dark surface to ensure no white powder escapes the threads or septum.
Phase 3: Solution Preparation
6. Solvent Addition: Introduce aqueous or organic solvents (e.g., DMF, water) via syringe directly through the septum to maintain a closed system.
7. Thermal Monitoring: Because the dissolution of polar sodium salts can be mildly exothermic, monitor the vial's temperature. If the vial becomes warm to the touch, place it in an ambient water bath to maintain thermal equilibrium and prevent pressure buildup.
Spill Response and Disposal Plan
Immediate Spill Mitigation:
If a powder spill occurs outside the fume hood, do not sweep , as mechanical agitation will aerosolize the irritating dust[4].
Containment: Demarcate the spill area immediately.
Collection: Use a HEPA-filtered vacuum dedicated to chemical spills. If a vacuum is unavailable, cover the powder with absorbent paper towels lightly dampened with water to dissolve and trap the salt without generating dust[4].
Neutralization: Wipe the area with a mild acidic solution (e.g., 1% citric acid) to neutralize residual basic imidazole carboxylate, followed by a final wipe with deionized water.
Disposal Logistics:
Do not dispose of this compound in standard municipal drains[4]. All aqueous waste containing Sodium 1-ethyl-1H-imidazole-2-carboxylate must be collected in properly labeled, halogen-free organic/aqueous waste carboys. Solid waste (contaminated gloves, wipes) must be double-bagged in highly visible hazardous waste bags for high-temperature incineration by a certified vendor.
Operational Logic Visualization
Figure 1: Operational workflow and spill response logic for imidazole carboxylate salts.